Isoquinoline-3-carboxylic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMIDQDXZOPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919666 | |
| Record name | Isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91544-03-5, 6624-49-3 | |
| Record name | 3-Acetylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoquinolinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CARBOXYISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of Isoquinoline-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 6624-49-3). The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as a synthetic intermediate, particularly in the design of novel therapeutic agents.[1] This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for its application in research.
Chemical Identity and Structure
This compound is an organic compound featuring an isoquinoline core substituted with a carboxylic acid group at the 3-position. Its structure is fundamental to its chemical reactivity and biological potential.
-
IUPAC Name: this compound[2]
-
Synonyms: 3-Carboxyisoquinoline, 3-Isoquinaldic Acid, NSC 53385[1][3]
-
Appearance: Off-white to light yellow crystalline solid.[1][7]
Physicochemical Data Summary
The following tables provide a consolidated summary of the key physicochemical properties of this compound. It is important to note that several of these values are predicted through computational models and should be confirmed by experimental data where critical.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Melting Point | 166-167 °C | [3][4][5] |
| Boiling Point | 366.4 °C at 760 mmHg (Predicted) | [3][4][7] |
| Density | 1.339 g/cm³ (Predicted) | [3][7] |
| pKa | 1.20 ± 0.30 (Predicted) | [3][7] |
| logP (Octanol/Water) | 1.13 | [4] |
| Flash Point | 175.4 °C | [3][4] |
| Vapor Pressure | 5.15 x 10⁻⁶ mmHg at 25°C | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 20 mg/mL | [1][7] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1][7] |
| Ethanol | 5 mg/mL | [1][7] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][7] |
Experimental Protocols for Property Determination
While specific experimental documentation for the determination of all listed properties for this compound is not publicly detailed, the following outlines standard laboratory protocols for measuring these key physicochemical parameters.
Melting Point Determination
The melting point of a crystalline solid like this compound is a sharp, well-defined temperature at which it transitions from solid to liquid.[8]
-
Methodology: A small, dry sample of the compound is packed into a capillary tube and placed in a melting point apparatus (such as a Vernier Melt Station or similar device).[8] The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Boiling Point Determination
The boiling point is determined for liquids and is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] For a high-boiling point solid like this compound, this value is often determined under vacuum and extrapolated or, more commonly, predicted computationally.
-
Methodology (Simple Distillation): The compound is heated in a round-bottom flask connected to a distillation apparatus. A thermometer is placed so that its bulb is just below the side arm of the flask to accurately measure the temperature of the vapor as it passes into the condenser.[8] The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[8]
Solubility Assessment
Solubility is determined by adding a known amount of the solute (this compound) to a known volume of a specific solvent at a given temperature.
-
Methodology: A saturated solution is prepared by adding an excess of the compound to the solvent. The mixture is agitated for a prolonged period to ensure equilibrium is reached. The solution is then filtered to remove undissolved solid. A known volume of the clear, saturated solution is then taken, the solvent is evaporated, and the mass of the remaining dissolved solid is measured. This allows for the calculation of solubility in terms of mg/mL or other concentration units.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic behavior.[9]
-
Methodology (Shake-Flask Method): A known mass of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Application in Drug Discovery: A Workflow
This compound serves as a valuable building block or synthetic intermediate in medicinal chemistry, particularly in the development of novel anti-tumor agents.[1] The following diagram illustrates a typical workflow from initial characterization to lead compound development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 6624-49-3,this compound | lookchem [lookchem.com]
- 4. This compound | CAS#:6624-49-3 | Chemsrc [chemsrc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 6624-49-3 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of Isoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for isoquinoline-3-carboxylic acid, a significant synthetic intermediate in the development of novel therapeutic agents. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Furthermore, it outlines detailed experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of chemical compounds.
Spectral Data Summary
The following tables summarize the anticipated quantitative data for this compound (CAS No: 6624-49-3; Molecular Formula: C₁₀H₇NO₂; Molecular Weight: 173.17 g/mol ).
Table 1: ¹H NMR Spectral Data (Estimated)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.3 | s | - | H1 |
| ~8.5 | s | - | H4 |
| ~8.2 | d | ~8.0 | H5 |
| ~8.0 | d | ~8.0 | H8 |
| ~7.8 | t | ~7.5 | H7 |
| ~7.7 | t | ~7.5 | H6 |
| ~13.5 | br s | - | COOH |
Note: Specific chemical shifts and coupling constants are estimated based on data for isoquinoline and related structures. Actual experimental values may vary.
Table 2: ¹³C NMR Spectral Data (Estimated)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O |
| ~153 | C1 |
| ~145 | C3 |
| ~137 | C8a |
| ~131 | C7 |
| ~130 | C5 |
| ~129 | C4a |
| ~128 | C6 |
| ~127 | C8 |
| ~122 | C4 |
Note: These are predicted chemical shifts. Actual experimental values may differ.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620, ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
| ~850-700 | Strong | C-H bending (out-of-plane) |
Source: Adapted from typical values for aromatic carboxylic acids and isoquinoline derivatives.[1]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 173 | High | [M]⁺ (Molecular Ion) |
| 156 | Moderate | [M-OH]⁺ |
| 128 | High | [M-COOH]⁺ |
| 101 | Moderate | [C₇H₅N]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition includes a 90° pulse and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
2.3 Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
In-Depth Technical Guide: Isoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid isoquinoline scaffold serves as a valuable pharmacophore for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties of this compound, outlines general experimental procedures for its structural elucidation, and explores potential biological signaling pathways that may be modulated by this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in the design of further experimental studies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| CAS Number | 6624-49-3 | [2] |
| Melting Point | 166-167 °C | [2] |
| Appearance | Off-white to light yellow crystalline solid | [2] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [3] |
Crystal Structure and Experimental Protocols
As of the latest literature review, the specific single-crystal X-ray diffraction data for this compound, including unit cell parameters and space group, is not publicly available in crystallographic databases. However, the determination of its crystal structure would follow a well-established experimental workflow.
General Experimental Workflow for Crystal Structure Determination```dot
It is important to note that while some isoquinoline derivatives have been shown to inhibit the NF-κB pathway, the specific effect of this compound on this pathway has not been definitively established and warrants further investigation.
This compound represents a promising scaffold for the development of novel therapeutic agents. While its detailed crystal structure remains to be elucidated, established crystallographic techniques provide a clear path for its determination. The potential for this class of molecules to interact with critical signaling pathways, such as NF-κB, underscores the need for further biological evaluation to unlock its full therapeutic potential. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this compound and its derivatives.
References
- 1. This compound | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 6624-49-3 [m.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Isoquinoline-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of isoquinoline-3-carboxylic acid in organic solvents. Due to the limited availability of peer-reviewed data specifically for this compound, this document focuses on presenting available data alongside detailed, adaptable experimental protocols to enable researchers to perform thorough solubility and stability assessments.
Executive Summary
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Understanding its solubility and stability in organic solvents is critical for its application in drug discovery, formulation development, and chemical synthesis. This guide consolidates the known solubility data for this compound and provides robust experimental protocols for determining its solubility profile and degradation kinetics in various organic solvents. The methodologies outlined herein are based on established practices in the pharmaceutical industry for characterizing drug-like molecules.
Solubility of this compound
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and utility in various applications. Currently, publicly available quantitative solubility data for this compound in organic solvents is limited.
Available Solubility Data
The following table summarizes the available, non-peer-reviewed solubility data for this compound. It is important to note that the experimental conditions, such as temperature, were not specified in the source.[1]
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 20 |
| Dimethyl sulfoxide (DMSO) | 20 |
| Ethanol | 5 |
| DMF:PBS (pH 7.2) (1:1) | 0.5 |
The parent compound, isoquinoline, is known to dissolve well in common organic solvents such as ethanol, acetone, diethyl ether, and chloroform.[2] However, the presence of the carboxylic acid group in this compound is expected to significantly influence its solubility profile.
Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility
This protocol describes the shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a range of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, tetrahydrofuran)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) for HPLC calibration.
-
Create a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the desired organic solvent. The excess solid should be clearly visible.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure saturation is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
-
Quantification:
-
Analyze the diluted samples by HPLC.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the original solubility in the organic solvent, accounting for the dilution factor.
-
Stability of this compound
The chemical stability of this compound in organic solvents is a critical factor for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and products.
Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[3][4][5]
Objective: To investigate the degradation of this compound under various stress conditions in a selected organic solvent.
General Procedure:
-
Prepare a solution of this compound in a relevant organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Expose the solution to the stress conditions outlined below.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by a stability-indicating HPLC method and compare them to an unstressed control solution.
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid (in the selected organic solvent if possible, or in water if the compound is soluble) to the sample solution. Incubate at elevated temperatures (e.g., 60 °C).
-
Basic Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide (in the selected organic solvent or water) to the sample solution. Incubate at room temperature and/or elevated temperatures (e.g., 60 °C).
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution. Keep at room temperature and protect from light.
-
Thermal Degradation: Store the sample solution at elevated temperatures (e.g., 60-80 °C) in the dark.
-
Photolytic Degradation: Expose the sample solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound due to degradation.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) with the PDA detector to identify degradation products with different UV spectra.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Specificity: Analyze the samples from the forced degradation studies. The method is considered specific if it can resolve the peak for this compound from all degradation product peaks. Peak purity analysis using a PDA detector can support this.
-
Linearity: Demonstrate a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the recovery of the compound in spiked samples.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Stability Study.
Conclusion
This technical guide provides the available data on the solubility of this compound in organic solvents and outlines detailed experimental protocols for its comprehensive characterization. For researchers and drug development professionals, following these established methodologies will enable the generation of robust solubility and stability data. This information is crucial for making informed decisions in formulation development, process chemistry, and for regulatory submissions. The provided workflows offer a clear roadmap for these essential experimental investigations.
References
Unraveling the Biological Role of Isoquinoline-3-carboxylic Acid: A Survey of Current Knowledge
While a comprehensive, in-depth technical guide on the specific mechanism of action of isoquinoline-3-carboxylic acid in biological systems remains to be fully elucidated in publicly available scientific literature, existing research points to its significance as a structural motif and a synthetic precursor for developing novel therapeutic agents. This document synthesizes the current understanding of this compound and the broader class of isoquinoline alkaloids, highlighting their therapeutic potential and known biological interactions.
This compound is recognized primarily as a synthetic intermediate in the design and synthesis of new antitumor compounds.[1][2] Its core structure serves as a scaffold for the creation of more complex molecules with potential therapeutic value. While direct, extensive studies on the mechanism of action of this compound itself are limited, the broader family of isoquinoline alkaloids, to which it belongs, exhibits a wide range of biological activities.[3]
The Broader Context: Biological Activity of Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds that have garnered significant attention for their pharmacological properties.[3] Research has demonstrated their involvement in various cellular processes, including:
-
Antitumor Activity: Many isoquinoline alkaloids have shown promise as anticancer agents.[3] Their mechanisms often involve the modulation of key signaling pathways that control cell proliferation and survival.
-
Antiviral Effects: Certain isoquinoline alkaloids have been investigated for their ability to combat viral infections.[4] Their mode of action can include interference with viral entry, replication, and propagation by modulating host cell signaling pathways such as NF-κB and MEK/ERK.[4]
-
Antibacterial Properties: The isoquinoline scaffold is also a feature in compounds with antibacterial activity, targeting essential bacterial processes.[5]
Signaling Pathways and Molecular Targets of Related Compounds
While specific signaling pathways for this compound are not detailed, studies on structurally related quinoline-3-carboxylic acid derivatives have identified them as inhibitors of protein kinase CK2 .[6][7][8][9][10] CK2 is a crucial enzyme involved in cell growth, proliferation, and survival, and its inhibition is a target for cancer therapy. This suggests that the broader quinoline/isoquinoline carboxylic acid scaffold has the potential to interact with key cellular kinases.
This compound as a Pharmacophore
The utility of this compound as a pharmacophore is exemplified in the design of novel antitumor leads. One study describes the synthesis of a compound where two this compound moieties are conjugated with a benzoic acid. This molecule demonstrated significant anti-tumor activity with low systemic toxicity in preclinical models, underscoring the importance of this structural unit in drug design.[2]
Future Directions
The current body of research establishes this compound as a valuable building block in medicinal chemistry. However, a clear and detailed understanding of its intrinsic biological activity and specific molecular targets is an area ripe for further investigation. Future studies could focus on:
-
Screening this compound against a panel of kinases and other enzymes to identify direct molecular targets.
-
Elucidating its effects on major signaling pathways involved in cell fate and function.
-
Investigating its potential as a standalone therapeutic agent or as a lead compound for further optimization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Natural sources and isolation of isoquinoline alkaloids
An In-depth Technical Guide to the Natural Sources and Isolation of Isoquinoline Alkaloids
Introduction
Isoquinoline alkaloids are a vast and structurally diverse class of nitrogen-containing natural products, with approximately 2,500 known compounds.[1] Primarily synthesized by plants, they are derived chemically from the isoquinoline nucleus.[1] This group is responsible for the potent pharmacological activities of many medicinal plants and includes well-known compounds such as morphine, codeine, berberine, and papaverine.[1] Based on their chemical structures, they are classified into various subgroups, including benzylisoquinolines, aporphines, protoberberines, and morphinans.[2] Given their wide range of biological activities—including analgesic, anticancer, antimicrobial, and anti-inflammatory properties—isoquinoline alkaloids are of significant interest to researchers, scientists, and drug development professionals.[2][3][4] This technical guide provides a comprehensive overview of their primary natural sources, detailed protocols for their isolation, and quantitative data to support research and development efforts.
Natural Sources of Isoquinoline Alkaloids
Isoquinoline alkaloids are predominantly found in a select number of plant families.[1] The most prominent of these are the Papaveraceae (Poppy family), Berberidaceae (Barberry family), Menispermaceae (Moonseed family), and Ranunculaceae (Buttercup family).[1][5] The distribution of these alkaloids is often specific to the genus and even the plant part, such as the root, rhizome, latex, or bark.[1][6]
Table 1: Prominent Plant Families and Species as Natural Sources of Isoquinoline Alkaloids
| Plant Family | Genus | Species | Plant Part(s) | Major Isoquinoline Alkaloids |
| Papaveraceae | Papaver | Papaver somniferum (Opium Poppy) | Latex, Capsules | Morphine, Codeine, Thebaine, Papaverine, Noscapine[1][7][8] |
| Chelidonium | Chelidonium majus (Greater Celandine) | Latex, Whole Plant | Berberine, Coptisine, Sanguinarine[1][9] | |
| Macleaya | Macleaya cordata | Whole Plant | Sanguinarine, Chelerythrine[10] | |
| Corydalis | Corydalis yanhusuo, C. ternata | Tubers | Isocorydine, Glaucine, Coptisine, Palmatine, Berberine[4][11] | |
| Berberidaceae | Berberis | Berberis vulgaris (Common Barberry) | Root Bark, Stems | Berberine, Palmatine, Berbamine, Jatrorrhizine[1][6][12] |
| Coptis | Coptis chinensis (Chinese Goldthread) | Rhizomes | Berberine, Palmatine, Coptisine, Jatrorrhizine[2][13] | |
| Hydrastis | Hydrastis canadensis (Goldenseal) | Rhizomes | Berberine, Hydrastine[2] | |
| Menispermaceae | Menispermum | Menispermum dauricum | Roots | Various Isoquinolines[14] |
| Tinospora | Tinospora cordifolia | Stem | Palmatine, Jatrorrhizine | |
| Stephania | Stephania cepharantha | Tubers | Cepharanthine (Bisbenzylisoquinoline) | |
| Ranunculaceae | Thalictrum | Thalictrum foetidum | Roots | Magnoflorine[15] |
| Glaucium | Glaucium flavum (Yellow Horned Poppy) | Whole Plant | Glaucine |
Isolation and Purification Methodologies
The isolation of isoquinoline alkaloids from plant matrices is a multi-step process that leverages their unique physicochemical properties, particularly their basicity. The general workflow involves extraction from the plant material, purification to separate alkaloids from other phytochemicals, and finally, fractionation to isolate individual compounds.
Caption: General workflow for the isolation of isoquinoline alkaloids.
Key Experimental Protocols
Protocol 1: General Acid-Base Extraction
This method is a cornerstone of alkaloid isolation, exploiting the ability of the basic nitrogen atom in alkaloids to form water-soluble salts in acidic conditions and revert to water-insoluble free bases in alkaline conditions.[16][17][18]
-
Extraction: Macerate or percolate the dried, powdered plant material with a suitable solvent, typically methanol or ethanol. Alternatively, an acidified aqueous solution (e.g., 0.1-1% HCl or H₂SO₄) can be used to directly extract the alkaloids as salts.[17][19]
-
Concentration: Evaporate the solvent from the resulting extract under reduced pressure to obtain a concentrated crude extract.
-
Acidification & Defatting: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl). This converts the alkaloids into their hydrochloride salts, rendering them soluble in the aqueous phase. Wash this acidic solution with a non-polar solvent (e.g., hexane or dichloromethane) to remove pigments, fats, and other neutral or acidic lipophilic compounds.[20]
-
Basification: Carefully add a base (e.g., ammonium hydroxide or sodium carbonate) to the washed aqueous phase to increase the pH (typically to pH 9-11). This deprotonates the alkaloid salts, converting them back to their free base form, which will often precipitate out of the solution.[20]
-
Final Extraction: Extract the basified aqueous solution with an immiscible organic solvent such as chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.
-
Drying and Concentration: Collect the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield a crude alkaloid mixture. This mixture can then be subjected to chromatographic purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Morphine from Papaver somniferum
This protocol is an optimized method for extracting morphine from poppy capsules, demonstrating the use of physical assistance to enhance efficiency.[21]
-
Plant Material: Dried capsules of Papaver somniferum are ground to a fine powder (80–100 mesh).[21]
-
Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl), HPLC-grade water.
-
Optimized Extraction Conditions: [21]
-
Solvent-to-Solid Ratio: 19.99 mL solvent per 500 mg of powdered sample.
-
pH: 1.10 (adjusted with HCl).
-
Extraction Time: 59.94 minutes.
-
Temperature: 42.36°C.
-
-
Procedure:
-
Weigh 500 mg of the powdered poppy capsule sample into an extraction vessel.
-
Add 19.99 mL of water and adjust the pH to 1.10 using HCl.
-
Place the vessel in an ultrasonic bath and sonicate for 59.94 minutes at a controlled temperature of 42.36°C.
-
After extraction, centrifuge the mixture to separate the solid residue.
-
Filter the supernatant through a 0.45 μm membrane filter.
-
The resulting filtrate is ready for quantitative analysis by HPLC.
-
Protocol 3: "Green" Solvent Extraction of Alkaloids from Coptis chinensis
This protocol highlights the use of environmentally friendly solvents to extract protoberberine-type alkaloids.[22][23]
-
Plant Material: Dried rhizomes of Coptis chinensis.
-
Solvents: Aqueous solutions of organic acids (e.g., lactic acid, malic acid, pyruvic acid).[22]
-
Optimized Conditions (Example with Pyruvic Acid): [22][23]
-
Solvent: 88.0% (w/w) aqueous pyruvic acid.
-
Liquid-to-Solid Ratio: 30.0 mL/g.
-
Temperature: 75.0°C.
-
Method: Ultrasound-assisted extraction.
-
-
Procedure:
-
Combine the powdered C. chinensis rhizomes with the 88% pyruvic acid solution at a ratio of 30.0 mL per gram of plant material.
-
Perform ultrasound-assisted extraction at 75.0°C for a predetermined optimal time (e.g., 30 minutes).
-
Separate the extract from the solid residue by centrifugation or filtration.
-
The extract can be further purified, for instance, by using macroporous resins to recover the alkaloids from the acidic solution. Recovery rates of over 89% have been achieved with this method.[22]
-
Purification and Fractionation
Following initial extraction, the crude alkaloid mixture requires further separation. Modern chromatographic techniques are indispensable for isolating pure compounds.
-
Column Chromatography (CC): Often the first step in fractionation, using stationary phases like silica gel or alumina with a gradient of organic solvents.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical quantification and preparative isolation. Reversed-phase C18 columns are commonly employed.[11]
-
Centrifugal Partition Chromatography (CPC): A support-free liquid-liquid chromatography technique that is highly effective for purifying natural products like isoquinoline alkaloids from Coptis chinensis, as it avoids irreversible adsorption of the target compounds onto a solid support.[13]
Quantitative Data on Isoquinoline Alkaloids
The concentration of isoquinoline alkaloids varies significantly depending on the plant species, the specific organ, geographical location, and harvesting time. The choice of extraction methodology also profoundly impacts the final yield.
Table 2: Quantitative Yields of Selected Isoquinoline Alkaloids
| Alkaloid | Plant Species | Plant Part | Extraction/Analysis Method | Reported Yield/Content | Reference |
| Morphine | Papaver somniferum | Capsules | Ultrasound-Assisted Extraction (UAE) / HPLC | 3.38 mg / 500 mg sample | [21] |
| Thebaine | Papaver bracteatum | Capsules, Stems, Roots | Alkaline/Acidic Extraction / IMS & HPLC | Highest concentration among tested Papaver species | [24] |
| Berberine | Berberis species | Root | HPLC | 90.7 - 101.7 mg / 100 g (dry weight) | [11] |
| Berberine | Coptis chinensis | Rhizomes | UAE with Organic Solvents | 15.2 - 45.4 mg / g (dry weight) | [25][26] |
| Palmatine | Coptis chinensis | Rhizomes | UAE with Organic Solvents | 3.7 - 7.8 mg / g (dry weight) | [25] |
| Coptisine | Coptis chinensis | Rhizomes | UAE with Organic Solvents | 3.0 - 7.8 mg / g (dry weight) | [25] |
| Total Alkaloids | Coptis chinensis | Rhizomes | UAE with 88% Pyruvic Acid | 146.3 ± 0.4 mg / g (dry weight) | [22][23] |
| Protopine | Lamprocapnos spectabilis | Root | HPLC-DAD | 3.350 mg / g (dry plant material) | [15] |
Biological Activity and Therapeutic Relevance
The extensive research into isoquinoline alkaloids is driven by their potent and diverse biological activities. These compounds interact with numerous cellular targets, making them valuable leads for drug development.
Caption: Interaction of isoquinoline alkaloids with biological targets.
-
Anticancer Activity: Many isoquinoline alkaloids, particularly berberine and sanguinarine, exhibit potent antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis.[2]
-
Antimicrobial and Antiviral Effects: Berberine has demonstrated broad-spectrum activity against bacteria and fungi.[2] It can also inhibit the replication of various viruses, including HSV and HIV, partly by inhibiting reverse transcriptase activity.[2]
-
Analgesic and Neurological Effects: The opium alkaloids morphine and codeine are powerful analgesics that act on opioid receptors in the central nervous system.[1][7] Other alkaloids, like palmatine, show neuroprotective properties.[27]
-
Anti-inflammatory Activity: Compounds like berberine and norisoboldine have significant anti-inflammatory effects, targeting various mechanisms involved in the inflammatory response.[2]
The isoquinoline alkaloids represent a chemically rich and pharmacologically vital group of natural products. Found predominantly in families like Papaveraceae and Berberidaceae, these compounds have been the focus of intense scientific study, leading to the development of powerful medicines. The successful isolation of these alkaloids hinges on a systematic application of chemical principles, primarily acid-base extraction, followed by advanced chromatographic purification. As detailed in this guide, optimizing extraction parameters and exploring novel, greener solvents are key areas of ongoing research. For professionals in drug discovery and development, a thorough understanding of the natural sources and isolation techniques for isoquinoline alkaloids is fundamental to harnessing their immense therapeutic potential.
References
- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. benchchem.com [benchchem.com]
- 6. Berbanine: a new isoquinoline-isoquinolone alkaloid from Berberis vulgaris (Berberidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. museum.dea.gov [museum.dea.gov]
- 8. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoquinoline and isoindole alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity [mdpi.com]
- 16. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 17. jocpr.com [jocpr.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Sciencemadness Discussion Board - Questions regarding Alkaloid / Acid-Base Extractions - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. Optimization of Ultrasound-Assisted Extraction of Morphine from Capsules of Papaver somniferum by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents | Semantic Scholar [semanticscholar.org]
- 24. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The intricate biosynthetic pathway of the isoquinoline ring: A technical guide for researchers
An in-depth exploration of the enzymatic cascade responsible for the formation of the core isoquinoline scaffold in a diverse array of natural products, this guide serves as a vital resource for researchers, scientists, and professionals in drug development. Isoquinoline alkaloids, a prominent class of plant secondary metabolites, exhibit a wide spectrum of pharmacological activities, making their biosynthetic pathways a subject of intense research.
The biosynthesis of the isoquinoline ring is a multi-step enzymatic process that begins with the aromatic amino acid L-tyrosine. Through a series of elegant and stereospecific reactions, plant enzymes construct the characteristic bicyclic isoquinoline core, which is then further elaborated to generate the vast diversity of over 2,500 known isoquinoline alkaloids. This guide will delve into the core biosynthetic pathway, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the involved processes.
The Core Biosynthetic Pathway: From Tyrosine to (S)-Reticuline
The journey from L-tyrosine to the central intermediate (S)-reticuline is a well-established pathway that serves as the common trunk from which numerous branches of isoquinoline alkaloid biosynthesis emerge. This pathway involves a series of enzymatic conversions, each catalyzed by a specific and often highly regulated enzyme.
The initial steps involve the conversion of L-tyrosine to two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][2] L-tyrosine can be hydroxylated to L-DOPA, which is then decarboxylated by DOPA decarboxylase to form dopamine.[3] Alternatively, L-tyrosine can be decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine, which is subsequently hydroxylated to dopamine.[4] Concurrently, L-tyrosine is converted to 4-HPAA.
The pivotal step in the formation of the isoquinoline ring is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS).[5][6][7] This reaction stereospecifically forms the first benzylisoquinoline alkaloid, (S)-norcoclaurine, the central precursor to all other members of this extensive family of natural products.[6]
Following its formation, (S)-norcoclaurine undergoes a series of modifications to yield the crucial branch-point intermediate, (S)-reticuline. This involves two O-methylations and one N-methylation. First, norcoclaurine 6-O-methyltransferase (6OMT) methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.[8] Subsequently, coclaurine N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom to yield N-methylcoclaurine. The final step to (S)-reticuline is catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), which methylates the 4'-hydroxyl group.[5] From (S)-reticuline, diverse enzymatic pathways lead to the synthesis of a vast array of complex isoquinoline alkaloids, including morphine, codeine, berberine, and sanguinarine.[2]
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and regulation of the isoquinoline biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids. The following table summarizes key quantitative data for several enzymes in the core pathway.
| Enzyme | Substrate(s) | Km (µM) | Vmax (µM min⁻¹) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Hill Coefficient | Source Organism | Reference |
| Tyrosine Decarboxylase (RgTyDC2) | L-Tyrosine | 249.7 ± 17.11 | 6.424 ± 0.1312 | - | - | - | Rehmannia glutinosa | [4] |
| L-DOPA | 273.8 ± 37.18 | 1.878 ± 0.0776 | - | - | - | Rehmannia glutinosa | [4] | |
| Norcoclaurine Synthase (NCS) | 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 | - | - | - | - | Thalictrum flavum ssp. glaucum | [9] |
| Dopamine | - | - | - | - | 1.8 | Thalictrum flavum ssp. glaucum | [9] | |
| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | - | - | - | - | - | Eschscholzia californica | [1][10][11] |
Note: The kinetic parameters for Berberine Bridge Enzyme (BBE) are often studied using kinetic isotope effects rather than traditional Michaelis-Menten kinetics due to the complexity of the reaction. The provided references detail these studies.
Experimental Protocols
Reproducible and robust experimental protocols are the cornerstone of biochemical research. This section provides an overview of key methodologies used to study the biosynthesis of the isoquinoline ring.
Enzyme Assay for Norcoclaurine Synthase (NCS)
This protocol is adapted from methodologies used to characterize NCS activity.
Materials:
-
Purified or partially purified NCS enzyme preparation
-
Dopamine hydrochloride
-
4-Hydroxyphenylacetaldehyde (4-HPAA)
-
Potassium phosphate buffer (pH 7.0)
-
Methanol
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, dopamine, and the NCS enzyme solution.
-
Initiate the reaction by adding 4-HPAA.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of (S)-norcoclaurine produced. The product can be monitored by UV detection at a wavelength of approximately 280 nm.
-
Calculate the enzyme activity based on the rate of product formation.
Purification of Tyrosine Decarboxylase (TYDC)
This protocol outlines a general strategy for the purification of TYDC from plant sources, which can be adapted based on the specific plant material and available equipment.
Materials:
-
Plant tissue expressing TYDC
-
Extraction buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Ammonium sulfate
-
Chromatography resins (e.g., anion exchange, hydrophobic interaction, gel filtration)
-
FPLC or other chromatography system
Procedure:
-
Homogenize the plant tissue in cold extraction buffer.
-
Clarify the homogenate by centrifugation to remove cell debris.
-
Perform a fractional ammonium sulfate precipitation to enrich for TYDC.
-
Resuspend the protein pellet and dialyze against a suitable buffer.
-
Apply the dialyzed sample to an anion exchange chromatography column and elute with a salt gradient.
-
Pool the active fractions and apply them to a hydrophobic interaction chromatography column.
-
Further purify the active fractions using gel filtration chromatography to separate proteins based on size.
-
Assess the purity of the final enzyme preparation by SDS-PAGE.
Analysis of Isoquinoline Alkaloids by HPLC-MS/MS
This method provides a sensitive and specific means of identifying and quantifying isoquinoline alkaloids in plant extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Extraction: Extract the plant material with a suitable solvent, such as methanol or a methanol/acid mixture.
-
Chromatographic Separation: Inject the filtered extract onto a C18 reversed-phase HPLC column. Elute the alkaloids using a gradient of mobile phases, typically water with a small amount of formic acid and acetonitrile or methanol with formic acid.
-
Mass Spectrometric Detection: Introduce the eluent from the HPLC into the ESI source of the mass spectrometer. Operate the mass spectrometer in positive ion mode.
-
Qualitative Analysis: Perform full-scan MS to obtain the molecular ions of the alkaloids. Use MS/MS to fragment the molecular ions and obtain characteristic fragmentation patterns for structural confirmation.
-
Quantitative Analysis: Use multiple reaction monitoring (MRM) mode for quantification. Select specific precursor-to-product ion transitions for each target alkaloid to ensure high selectivity and sensitivity. Create a calibration curve using authentic standards to determine the concentration of each alkaloid in the sample.[12][13]
Visualizing the Biosynthetic Landscape
Diagrams are invaluable tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate the core biosynthetic pathway and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Functional Characterization of Tyrosine Decarboxylase from Rehmannia glutinosa [mdpi.com]
- 5. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 11. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoquinoline-3-carboxylic Acid and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoquinoline-3-carboxylic acid and its structural isomers, focusing on their chemical properties, synthesis, and biological significance. The information is tailored for professionals in the fields of chemical research and pharmaceutical development, with an emphasis on structured data, detailed methodologies, and visual representations of key concepts.
Introduction to Isoquinoline Carboxylic Acids
Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a wide array of applications, particularly in the pharmaceutical industry.[1][2] The fusion of a benzene ring to a pyridine ring forms the core isoquinoline structure, which is a key pharmacophore found in numerous naturally occurring alkaloids and synthetic molecules with potent biological activities.[3][4] Among these, isoquinoline carboxylic acids, especially this compound, serve as crucial building blocks and intermediates in the synthesis of novel therapeutic agents.[1][5]
These compounds are structural isomers of quinoline carboxylic acids and have garnered considerable attention for their potential as anti-tumor, antiviral, anti-inflammatory, and enzyme-inhibiting agents.[6][7][8] This guide will delve into the core characteristics of this compound and its primary structural isomer, isoquinoline-1-carboxylic acid, providing a comparative analysis to aid in research and development endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and its isomers is essential for their application in synthesis and drug design. The position of the carboxylic acid group on the isoquinoline scaffold significantly influences these characteristics.
| Property | This compound | Isoquinoline-1-carboxylic acid |
| CAS Number | 6624-49-3[9][10] | 486-73-7[11] |
| Molecular Formula | C₁₀H₇NO₂[5][9] | C₁₀H₇NO₂[11] |
| Molecular Weight | 173.17 g/mol [5][9] | 173.17 g/mol [11] |
| Melting Point | 166-167°C[5][12] | Not specified |
| Boiling Point | 366.4 °C at 760 mmHg[5][10] | Not specified |
| Density | 1.339 g/cm³[5] | Not specified |
| pKa | 1.20 ± 0.30 (Predicted)[5] | Not specified |
| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 5 mg/ml[12] | Not specified |
| Appearance | Crystalline solid[12] | Not specified |
Synthesis and Chemical Reactions
The synthesis of the isoquinoline core is a well-established area of organic chemistry, with several named reactions providing routes to this scaffold. These methods can be adapted for the synthesis of specific carboxylic acid derivatives.
General Synthetic Strategies
Key synthetic methods for the isoquinoline ring system include:
-
Bischler-Napieralski Synthesis: This involves the cyclization of a β-phenylethylamine amide using a Lewis acid, followed by dehydrogenation to yield the isoquinoline.[13]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized.[13] 1,2,3,4-Tetrahydrothis compound (Tic), a constrained analog of phenylalanine, is a key derivative often synthesized via this route and is a core element in various peptide-based drugs.[14]
-
Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines and is considered an efficient synthesis strategy.[15]
The following diagram illustrates a generalized workflow for the synthesis of isoquinoline carboxylic acid derivatives, starting from common precursors.
Caption: Generalized synthetic workflow for isoquinoline carboxylic acids.
Key Chemical Reactions
Isoquinoline carboxylic acids undergo reactions typical of both the isoquinoline ring and the carboxylic acid group.
-
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives using various reducing agents.[13]
-
Oxidation: Vigorous oxidation can lead to ring cleavage.[13]
-
Esterification/Amidation: The carboxylic acid group can be readily converted to esters or amides, which is a common strategy for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Biological Activities and Therapeutic Potential
Isoquinoline derivatives are a cornerstone of natural product chemistry and drug discovery, exhibiting a broad spectrum of biological activities.[3]
Anti-tumor Activity
Derivatives of both this compound and its structural isomer, quinoline-3-carboxylic acid, have been investigated as potential anti-cancer agents.
-
A novel compound comprising two this compound moieties conjugated via a linker was synthesized and showed high therapeutic efficacy and low systemic toxicity in in-vivo anti-tumor evaluations.[6] This suggests that using multiple this compound pharmacophores within a single molecule could be a promising strategy for designing anti-tumor drugs.[6]
-
Studies on quinoline-3-carboxylic acid derivatives have demonstrated their potential as antiproliferative agents.[16] For instance, certain derivatives exhibited significant growth inhibition against mammary (MCF7) and cervical (HeLa) cancer cell lines.[8]
Enzyme Inhibition
The rigid isoquinoline scaffold is well-suited for binding to the active sites of enzymes, making its derivatives promising candidates for enzyme inhibitors.
-
Derivatives of the related quinoline-3-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, with some compounds showing IC₅₀ values in the submicromolar range (0.65 to 18.2 μM).[17][18] This highlights the potential of this chemical class in developing targeted cancer therapies, as CK2 is a key enzyme in cell growth and proliferation.[18]
The diagram below illustrates the general principle of enzyme inhibition by these compounds.
Caption: Logical flow of enzyme inhibition by isoquinoline derivatives.
Antiviral and Anti-inflammatory Activities
Isoquinoline alkaloids have been documented to possess a range of biological activities, including antiviral and anti-inflammatory effects.[7]
-
Antiviral: Some isoquinoline alkaloids have shown activity against various viruses, including HSV and HIV.[7]
-
Anti-inflammatory: Quinoline-3-carboxylic acid has demonstrated appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in macrophages.[8]
Comparative Analysis of Structural Isomers
The positioning of the carboxylic acid group dramatically influences the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, which in turn affects its biological activity and physical properties.
Caption: Comparison of isoquinoline-1 and -3-carboxylic acid isomers.
While detailed comparative studies are limited in the provided search results, a comparative investigation using experimental (FT-IR, FT-Raman, FT-NMR) and theoretical (DFT) techniques has been performed on isoquinoline-1-carboxylic acid and this compound, indicating distinct conformational, vibrational, and reactivity properties.[19] This underscores the importance of isomeric purity in research and development, as different isomers may possess unique biological profiles.
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary or specific to a particular publication. However, based on the literature, a general methodology for key experiments can be outlined.
General Protocol for Synthesis of 2-Chloroquinoline-3-carboxylic Acid Derivatives
This protocol is adapted from methodologies described for the synthesis of quinoline-based inhibitors.[20]
-
Starting Material: Begin with the appropriately substituted quinolin-2(1H)-one-3-carboxylic acid.[20]
-
Chlorination: Treat the starting material with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[20] This reaction typically involves heating the mixture under reflux.
-
Work-up: After the reaction is complete (monitored by TLC), the excess chlorinating agent is carefully removed, often by distillation under reduced pressure. The reaction mixture is then quenched, for example, by pouring it onto crushed ice.
-
Isolation: The resulting solid product, the 2-chloroquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
In Vitro Anti-inflammatory Assay (Macrophage Model)
This protocol is based on the evaluation of compounds in LPS-induced inflammation in RAW 264.7 mouse macrophages.[8]
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predefined period (e.g., 1-2 hours).
-
Inflammation Induction: Induce inflammation by adding lipopolysaccharide (LPS) to the media and incubate for a further period (e.g., 24 hours).
-
Cytotoxicity/Viability Assessment: Measure cell viability using a standard assay such as MTT or Sulforhodamine B (SRB) to ensure the observed effects are not due to toxicity.
-
Quantification of Inflammatory Markers: Measure the production of inflammatory mediators such as nitric oxide (NO) in the cell culture supernatant using the Griess reagent, or quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits the inflammatory response by 50%.
Conclusion and Future Outlook
This compound and its structural isomers are valuable heterocyclic compounds with significant, demonstrated potential in medicinal chemistry. Their utility as scaffolds for developing anti-tumor agents and enzyme inhibitors is particularly noteworthy. The ability to modify the core structure and the carboxylic acid functional group allows for the creation of large libraries of derivatives for SAR studies, paving the way for the discovery of novel therapeutics.
Future research will likely focus on the diversity-oriented synthesis of novel derivatives, exploring different substitution patterns on the isoquinoline ring to enhance potency and selectivity for specific biological targets.[14] Furthermore, in-depth investigations into the mechanisms of action, such as the elucidation of specific signaling pathways and protein-ligand interactions, will be crucial for the rational design of next-generation drugs based on the isoquinoline carboxylic acid scaffold. The development of more efficient and stereoselective synthetic methods will also continue to be an important area of research.[21]
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:6624-49-3 | Chemsrc [chemsrc.com]
- 11. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 6624-49-3 [m.chemicalbook.com]
- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 14. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydrothis compound (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 16. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. scilit.com [scilit.com]
- 20. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Isoquinoline-3-carboxylic Acid via Bischler-Napieralski Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of isoquinoline-3-carboxylic acid, a key structural motif in medicinal chemistry, utilizing the Bischler-Napieralski reaction as the core transformation. The synthesis is a multi-step process commencing with the acylation of phenethylamine with diethyl 2-acetamidomalonate, followed by a Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline intermediate. Subsequent dehydrogenation yields the aromatic isoquinoline core, and a final hydrolysis step affords the target this compound. This guide presents detailed experimental procedures, quantitative data, and visual workflows to assist researchers in the successful synthesis of this important heterocyclic compound.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. The isoquinoline scaffold is a key component in numerous natural products and synthetic drugs. This compound, in particular, serves as a valuable building block for the development of novel therapeutic agents. The Bischler-Napieralski reaction is a powerful and widely used method for the construction of the isoquinoline ring system, involving the intramolecular cyclization of a β-arylethylamide. This document outlines a comprehensive synthetic route to this compound employing this classical reaction.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a four-step sequence as illustrated below. The key steps involve the formation of an N-acyl-β-phenylethylamide precursor, its subsequent intramolecular cyclization via the Bischler-Napieralski reaction, aromatization of the resulting dihydroisoquinoline, and final ester hydrolysis.
Application Notes and Protocols for Microwave-Assisted Synthesis of Isoquinoline-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoquinoline-3-carboxylic acid derivatives utilizing microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, often improved yields, and enhanced efficiency, making it a valuable tool in medicinal chemistry and drug discovery for the rapid generation of compound libraries.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Traditional methods for their synthesis, such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, often require prolonged reaction times and harsh conditions.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[3][4] The direct and efficient heating of the reaction mixture by microwave irradiation can lead to a dramatic acceleration of reaction rates, often resulting in cleaner reactions and higher yields in a fraction of the time required by conventional methods.[3][4]
This document outlines a one-pot microwave-assisted protocol for the synthesis of ethyl isoquinoline-3-carboxylate derivatives, adapted from established conventional methods. The protocol's efficiency and versatility make it highly suitable for the generation of diverse libraries of isoquinoline derivatives for further biological evaluation.
Key Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours or even days to mere minutes.[3][4]
-
Increased Yields: In many cases, microwave irradiation leads to higher isolated yields of the desired products compared to conventional heating.[3]
-
Greener Chemistry: Shorter reaction times and often solvent-free or reduced solvent conditions contribute to a more environmentally friendly process.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, leading to better reproducibility.
Experimental Protocols
This section details the experimental procedures for the microwave-assisted synthesis of ethyl isoquinoline-3-carboxylate derivatives.
Protocol 1: One-Pot Microwave-Assisted Synthesis of Ethyl Isoquinoline-3-Carboxylate Derivatives from Phthalaldehydes
This protocol is adapted from the conventional one-pot synthesis described by Meziane et al. and leverages the benefits of microwave irradiation for a more efficient transformation.[5]
Reaction Scheme:
Materials:
-
Substituted Phthalaldehyde (1.0 mmol)
-
Ethyl Glycinate Hydrochloride (1.2 mmol)
-
Triethylamine (2.5 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted phthalaldehyde (1.0 mmol), ethyl glycinate hydrochloride (1.2 mmol), and ethanol (5 mL).
-
Add triethylamine (2.5 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ethyl isoquinoline-3-carboxylate derivative.
Data Presentation
The following table summarizes the expected results for the microwave-assisted synthesis of various ethyl isoquinoline-3-carboxylate derivatives based on adaptations from conventional methods and typical outcomes of microwave-assisted reactions.
| Entry | Phthalaldehyde Derivative | Product | Conventional Method[5] | Microwave-Assisted Method (Projected) |
| Time (h) | Yield (%) | |||
| 1 | Phthalaldehyde | Ethyl isoquinoline-3-carboxylate | 72 | 75 |
| 2 | 4,5-Dimethoxyphthalaldehyde | Ethyl 6,7-dimethoxyisoquinoline-3-carboxylate | 72 | 68 |
| 3 | 4-Nitrophthalaldehyde | Ethyl 7-nitroisoquinoline-3-carboxylate | - | - |
Note: The data for the microwave-assisted method are projected based on typical enhancements observed in similar reactions. Actual results may vary and require optimization.
Visualizations
Logical Workflow for Microwave-Assisted Synthesis
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General experimental workflow for microwave-assisted synthesis.
Signaling Pathway Analogy: The Pomeranz-Fritsch Reaction
While not a biological signaling pathway, the mechanism of isoquinoline synthesis can be visualized in a similar stepwise manner. The following diagram illustrates a simplified mechanistic pathway for the Pomeranz-Fritsch reaction, a classical method for isoquinoline synthesis.
Caption: Simplified Pomeranz-Fritsch reaction pathway.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized isoquinolines utilizing palladium-catalyzed cross-coupling and C-H activation strategies. The isoquinoline scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. Palladium catalysis offers a powerful and versatile toolkit for the construction and functionalization of this important heterocycle.
Overview of Palladium-Catalyzed Methods
Several palladium-catalyzed methods have been developed for the synthesis of functionalized isoquinolines. This guide focuses on four prominent and widely used strategies:
-
Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a C-C bond, which can be a key step in the construction of the isoquinoline core.
-
Suzuki-Miyaura Coupling: A versatile cross-coupling reaction between an organoboron compound and an organohalide, enabling the introduction of various substituents onto the isoquinoline framework.
-
C-H Activation/Annulation: A modern and atom-economical approach that involves the direct functionalization of C-H bonds to construct the isoquinoline ring system.
-
Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene, which can be employed in intramolecular cyclization strategies to build the isoquinoline skeleton.
Data Presentation: A Comparative Overview of Methods
The following tables summarize the key features and representative yields of the discussed palladium-catalyzed methods for isoquinoline synthesis.
Table 1: Sonogashira Coupling for Isoquinoline Synthesis
| Starting Materials | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Chloro-3,6-dimethoxyisoquinoline, Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF or DMF | RT - 70 | Varies | Good | [1] |
| 1-Chloro-3,6-dimethoxyisoquinoline, Terminal Alkyne | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Dioxane or DMF | 100-120 | Varies | Good | [1] |
| 6-Bromoisoquinoline-1-carbonitrile, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | TEA or DIPEA | THF or DMF | RT - 80 | Varies | Good | [2] |
Table 2: Suzuki-Miyaura Coupling for Isoquinoline Functionalization
| Starting Materials | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile, Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-24 | Good | [3] |
Table 3: C-H Activation/Annulation for Isoquinoline Synthesis
| Starting Materials | Catalyst | Oxidant/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Methoxybenzamide, 2,3-Allenoic Acid Ester | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | Toluene | 85 | 4 | 53-87 | [4][5] |
Table 4: Heck Reaction for Isoquinoline Synthesis
| Starting Materials | Catalyst | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted Bromobenzene, Vinylsulfonamide | Varies | Varies | Et₃N | Toluene | 120 | 14 | 51-99 | [6] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key palladium-catalyzed reactions for synthesizing and functionalizing isoquinolines.
Protocol 1: Sonogashira Coupling (Copper-Catalyzed)
This protocol describes a general procedure for the copper-cocatalyzed Sonogashira coupling of a halo-isoquinoline with a terminal alkyne.[2]
Materials:
-
Halo-isoquinoline (e.g., 6-Bromoisoquinoline-1-carbonitrile) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halo-isoquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the amine base (e.g., TEA or DIPEA, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of a bromo-isoquinoline with an arylboronic acid.[3]
Materials:
-
6-Bromoisoquinoline-1-carbonitrile (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask or reaction vial
Procedure:
-
To a dry round-bottom flask or reaction vial, add 6-Bromoisoquinoline-1-carbonitrile (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Under the inert atmosphere, add the anhydrous 1,4-Dioxane and water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be previously degassed.
-
Add the palladium catalyst (Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.
-
Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel.
Protocol 3: C-H Activation/Annulation
This protocol details the synthesis of isoquinolinones via a palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters.[4][5]
Materials:
-
N-methoxybenzamide (0.50 mmol, 1.0 equiv)
-
2,3-allenoic acid ester (1.5 mmol, 3.0 equiv)
-
Palladium(II) bis(acetonitrile) dichloride (Pd(CH₃CN)₂Cl₂) (10 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (1.0 mmol, 2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Reaction tube
Procedure:
-
To a reaction tube, add N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol), Ag₂CO₃ (1.0 mmol), DIPEA (1.0 mmol), and Pd(CH₃CN)₂Cl₂ (0.05 mmol).
-
Add toluene (10 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 85 °C for 4 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.
Protocol 4: Intramolecular Heck Reaction
This protocol describes a general procedure for an intramolecular Heck reaction to synthesize isoindoline and tetrahydroisoquinoline derivatives.[6]
Materials:
-
Substituted bromobenzene precursor with a tethered alkene (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
Triethylamine (Et₃N) (3 equiv)
-
Toluene (0.1 M)
-
Pressure tube
Procedure:
-
To a pressure tube containing the substituted bromobenzene (1.1 equiv), add the palladium catalyst, ligand, and toluene (0.1 M).
-
Add triethylamine (3 equiv) to the mixture.
-
Seal the tube and heat at 120 °C for 14 hours.
-
Cool the reaction to room temperature.
-
The subsequent workup and purification will depend on the specific product and may involve deprotection and further cyclization steps as described in the source literature.[6]
Visualizations
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions.
Caption: Proposed catalytic cycles for the Sonogashira coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Workflow
The following diagram illustrates a general experimental workflow for a palladium-catalyzed synthesis of a functionalized isoquinoline.
Caption: General experimental workflow for palladium-catalyzed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung von Isochinolin-3-carbonsäure für das biologische Screening
Anwendungsgebiet: Wirkstoffforschung, Enzymologie, Krebsforschung
Zusammenfassung: Isochinolin-3-carbonsäure-Derivate, insbesondere substituierte Amide, haben sich als potente Inhibitoren von Prolyl-4-Hydroxylase (P4H)-Enzymen erwiesen. Diese Enzyme spielen eine entscheidende Rolle bei der posttranslationalen Modifikation von Kollagen und der Stabilität des Hypoxie-induzierbaren Faktors (HIF). Die Hemmung von P4H ist ein vielversprechender therapeutischer Ansatz für Krankheiten wie Fibrose und Krebs. Diese Application Note beschreibt die Synthese eines repräsentativen Isochinolin-3-carbonsäure-Derivats, N-((1-Chlor-4-hydroxy-7-methoxyisochinolin-3-yl)carbonyl)glycin, sowie ein detailliertes Protokoll für dessen biologisches Screening auf P4H-Inhibitionsaktivität.
Einleitung
Isochinolin ist ein heterocyclisches aromatisches Molekül, das das Grundgerüst für eine Vielzahl von Naturstoffen und synthetischen Verbindungen mit breitem pharmakologischem Spektrum bildet. Insbesondere Derivate der Isochinolin-3-carbonsäure haben in der medizinischen Chemie große Aufmerksamkeit erregt. Durch gezielte Derivatisierung des Carbonsäure-Grundkörpers, vor allem durch Amidkopplung, können Inhibitoren für verschiedene Enzymklassen entwickelt werden.
Ein wichtiges Zielprotein für Isochinolin-3-carbonsäure-Derivate ist die Prolyl-4-Hydroxylase (P4H). P4H-Enzyme sind an der Hydroxylierung von Prolinresten in Kollagen beteiligt, was für dessen korrekte Faltung und Stabilität essentiell ist. Eine übermäßige Kollagenablagerung ist ein Kennzeichen fibrotischer Erkrankungen. Darüber hinaus regulieren P4H-Enzyme (insbesondere PHD1, PHD2 und PHD3) die Stabilität des Transkriptionsfaktors HIF-1α. Unter normoxischen Bedingungen hydroxylieren PHDs HIF-1α, was zu dessen Ubiquitinierung und proteasomalem Abbau führt. Unter hypoxischen Bedingungen (Sauerstoffmangel), wie sie in soliden Tumoren häufig vorkommen, ist die P4H-Aktivität reduziert. Dies führt zur Stabilisierung von HIF-1α, welches dann in den Zellkern transloziert und die Transkription von Genen initiiert, die an Angiogenese, Zellproliferation und Metastasierung beteiligt sind. Die Hemmung von P4H kann daher die Kollagenbiosynthese reduzieren und die HIF-1α-vermittelte Tumorentwicklung beeinflussen.
Synthese von N-((1-Chlor-4-hydroxy-7-methoxyisochinolin-3-yl)carbonyl)glycin
Die Synthese dieses repräsentativen P4H-Inhibitors erfolgt in mehreren Schritten, ausgehend von kommerziell erhältlichen Ausgangsmaterialien.
Benötigte Materialien und Reagenzien
-
3-Methoxyphenylacetonitril
-
Diethylcarbonat
-
Natriumethanolat
-
Salzsäure (konzentriert und verdünnt)
-
Phosphoroxychlorid (POCl₃)
-
Glycinethylesterhydrochlorid
-
Triethylamin (TEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
1-Hydroxybenzotriazol (HOBt)
-
Dichlormethan (DCM)
-
N,N-Dimethylformamid (DMF)
-
Lithiumhydroxid (LiOH)
-
Tetrahydrofuran (THF)
-
Wasser
-
Magnesiumsulfat (MgSO₄)
-
Silicagel für die Säulenchromatographie
-
Geeignete Lösungsmittel für die Chromatographie (z.B. Hexan, Ethylacetat)
Experimentelles Protokoll
Schritt 1: Synthese von 4-Hydroxy-7-methoxyisochinolin-3-carbonsäureethylester
-
In einem trockenen Rundkolben wird Natriumethanolat in absolutem Ethanol suspendiert.
-
Unter Rühren wird 3-Methoxyphenylacetonitril zugegeben.
-
Anschließend wird Diethylcarbonat langsam zugetropft.
-
Das Reaktionsgemisch wird für mehrere Stunden unter Rückfluss erhitzt.
-
Nach Abkühlen wird die Reaktion durch vorsichtige Zugabe von verdünnter Salzsäure neutralisiert, woraufhin das Zwischenprodukt ausfällt.
-
Der Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet.
-
Zur Cyclisierung wird das Zwischenprodukt in einem hochsiedenden Lösungsmittel (z.B. Diphenylether) erhitzt, bis die Reaktion abgeschlossen ist (Verfolgung mittels Dünnschichtchromatographie, DC).
-
Nach Abkühlen wird das Produkt durch Zugabe von Hexan ausgefällt, abfiltriert und getrocknet, um den 4-Hydroxy-7-methoxyisochinolin-3-carbonsäureethylester zu erhalten.
Schritt 2: Chlorierung zu 1-Chlor-4-hydroxy-7-methoxyisochinolin-3-carbonsäureethylester
-
Der in Schritt 1 erhaltene Ester wird in Phosphoroxychlorid (POCl₃) suspendiert.
-
Das Gemisch wird für einige Stunden bei erhöhter Temperatur gerührt.
-
Überschüssiges POCl₃ wird vorsichtig unter vermindertem Druck entfernt.
-
Der Rückstand wird vorsichtig in Eiswasser gegeben und mit einer Base (z.B. Natriumhydrogencarbonat-Lösung) neutralisiert.
-
Das Produkt wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Silicagel gereinigt.
Schritt 3: Amidkopplung zu N-((1-Chlor-4-hydroxy-7-methoxyisochinolin-3-yl)carbonyl)glycinethylester
-
Die in Schritt 2 erhaltene Carbonsäure (nach Verseifung des Esters oder direkte Verwendung, falls das Protokoll dies erfordert) wird in einem geeigneten Lösungsmittel wie DMF oder DCM gelöst.
-
EDC und HOBt werden zu der Lösung gegeben und das Gemisch wird für ca. 30 Minuten bei Raumtemperatur gerührt.
-
Glycinethylesterhydrochlorid und Triethylamin (TEA) werden zugegeben.
-
Die Reaktion wird über Nacht bei Raumtemperatur gerührt.
-
Das Reaktionsgemisch wird mit Wasser verdünnt und mit Ethylacetat extrahiert.
-
Die organische Phase wird gewaschen, getrocknet und das Lösungsmittel wird entfernt.
-
Das Produkt wird durch Säulenchromatographie gereinigt.
Schritt 4: Verseifung zum Endprodukt N-((1-Chlor-4-hydroxy-7-methoxyisochinolin-3-yl)carbonyl)glycin
-
Der in Schritt 3 erhaltene Ester wird in einer Mischung aus THF und Wasser gelöst.
-
Eine wässrige Lösung von Lithiumhydroxid (LiOH) wird zugegeben.
-
Die Reaktion wird bei Raumtemperatur gerührt, bis die Verseifung vollständig ist (DC-Kontrolle).
-
Das THF wird im Vakuum entfernt.
-
Die wässrige Lösung wird mit verdünnter Salzsäure angesäuert, bis das Produkt ausfällt.
-
Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet, um das reine Endprodukt zu erhalten.
Biologisches Screening: Prolyl-4-Hydroxylase (PHD2) Inhibitionsassay
Dieses Protokoll beschreibt einen In-vitro-Assay zur Bestimmung der inhibitorischen Potenz von Isochinolin-3-carbonsäure-Derivaten gegenüber dem Enzym PHD2.
Benötigte Materialien und Reagenzien
-
Rekombinantes humanes PHD2-Enzym
-
HIF-1α-Peptidsubstrat (z.B. DLDLEMLAPYIPMDDDFQL)
-
Cofaktoren: 2-Oxoglutarat (α-KG), Eisen(II)-sulfat (FeSO₄), Ascorbat
-
Assay-Puffer (z.B. Tris-Puffer, pH 7,5)
-
Testverbindung (in DMSO gelöst)
-
Positivkontrolle (bekannter PHD-Inhibitor, z.B. Dimethyloxalylglycin, DMOG)
-
384-Well-Platten (schwarz, niedrige Bindung)
-
Detektionssystem (z.B. ein auf Fluoreszenzpolarisation, TR-FRET oder Lumineszenz basierendes Assay-Kit, wie das Succinate-Glo™ Assay)
-
Plattenlesegerät
Experimentelles Protokoll
-
Vorbereitung der Reagenzien:
-
Stammlösungen der Testverbindung und der Positivkontrolle in DMSO herstellen.
-
Serielle Verdünnungen der Verbindungen im Assay-Puffer vorbereiten. Die Endkonzentration an DMSO im Assay sollte 1 % nicht überschreiten.
-
Eine frische Lösung der Cofaktoren (FeSO₄ und Ascorbat) im Assay-Puffer ansetzen.
-
Die Enzym- und Substratlösungen im Assay-Puffer auf die gewünschte Konzentration verdünnen.
-
-
Assay-Durchführung:
-
In die Wells einer 384-Well-Platte werden die serially verdünnten Testverbindungen oder Kontrollen pipettiert.
-
Die PHD2-Enzymlösung wird zu jedem Well gegeben.
-
Die Platte wird für 15-30 Minuten bei Raumtemperatur inkubiert, um die Bindung des Inhibitors an das Enzym zu ermöglichen.
-
Die enzymatische Reaktion wird durch Zugabe einer Lösung, die das HIF-1α-Peptidsubstrat und die Cofaktoren (α-KG, FeSO₄, Ascorbat) enthält, gestartet.
-
Die Reaktion wird für eine definierte Zeit (z.B. 60 Minuten) bei Raumtemperatur inkubieren gelassen.
-
-
Detektion und Datenerfassung:
-
Die Reaktion wird gestoppt und die Detektion wird gemäß dem Protokoll des verwendeten Assay-Kits durchgeführt (z.B. Zugabe des Succinate-Glo™ Reagenzes).
-
Das Signal (z.B. Lumineszenz) wird mit einem geeigneten Plattenlesegerät gemessen.
-
-
Datenanalyse:
-
Die prozentuale Inhibition für jede Konzentration des Inhibitors wird relativ zur Negativkontrolle (ohne Inhibitor) berechnet.
-
Die prozentuale Inhibition wird gegen den Logarithmus der Inhibitorkonzentration aufgetragen.
-
Die Daten werden an eine Vier-Parameter-Logistik-Gleichung angepasst, um den IC₅₀-Wert zu bestimmen. Der IC₅₀-Wert ist die Konzentration des Inhibitors, die eine 50%ige Hemmung der Enzymaktivität bewirkt.
-
Datenpräsentation
Die quantitative Auswertung der biologischen Aktivität verschiedener Isochinolin-3-carbonsäure-Derivate wird in der folgenden Tabelle zusammengefasst.
| Verbindung | Strukturmodifikation | PHD2 IC₅₀ (nM) |
| 1 | N-((1-Chlor-4-hydroxy-7-methoxyisochinolin-3-yl)carbonyl)glycin | 50 |
| 2 | N-((4-Hydroxyisochinolin-3-yl)carbonyl)glycin | 250 |
| 3 | N-((1-Chlor-4-hydroxyisochinolin-3-yl)carbonyl)alanin | 80 |
| 4 | N-((1-Chlor-4-hydroxy-7-fluoroisochinolin-3-yl)carbonyl)glycin | 35 |
| DMOG | Positivkontrolle | 1000 |
Hinweis: Die hier dargestellten IC₅₀-Werte sind beispielhaft und dienen der Veranschaulichung. Die tatsächlichen Werte können je nach experimentellen Bedingungen variieren.
Visualisierungen
Signalweg der HIF-1α-Regulation
Abbildung 1: Schematische Darstellung der Regulation von HIF-1α unter normoxischen und hypoxischen Bedingungen sowie der Angriffspunkt von PHD-Inhibitoren.
Experimenteller Arbeitsablauf
Abbildung 2: Allgemeiner Arbeitsablauf von der Synthese der Isochinolin-3-carbonsäure-Derivate bis zur Bestimmung ihrer biologischen Aktivität.
Isoquinoline-3-carboxylic Acid: A Versatile Scaffold for the Development of Novel Antitumor Agents
Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoquinoline core is a prominent heterocyclic scaffold found in numerous natural and synthetic bioactive compounds, many of which exhibit significant anticancer properties. Among these, isoquinoline-3-carboxylic acid has emerged as a particularly valuable starting point for the design and synthesis of novel antitumor agents. Its rigid structure and amenable functional group provide a versatile platform for chemical modification, allowing for the optimization of pharmacological properties and the exploration of diverse mechanisms of action. This document provides a comprehensive overview of the application of this compound derivatives as potential anticancer agents, including detailed experimental protocols for their evaluation and a summary of key quantitative data.
Data Presentation: In Vitro Efficacy of Isoquinoline Derivatives
The following tables summarize the cytotoxic and pro-apoptotic effects of various isoquinoline derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of Isoquinoline Derivatives (IC50 Values)
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4f | 3-Acyl isoquinolin-1(2H)-one | MCF-7 (Breast) | Not explicitly stated, but effective at low µM | [1][2] |
| MDA-MB-231 (Breast) | Not explicitly stated, but effective at low µM | [1][2] | ||
| B01002 | Isoquinoline Derivative | SKOV3 (Ovarian) | 7.65 µg/mL | [3] |
| C26001 | Isoquinoline Derivative | SKOV3 (Ovarian) | 11.68 µg/mL | [3] |
| Compound 12c | Quinoline-Combretastatin A-4 Hybrid | MCF-7 (Breast) | 0.010 | [4] |
| HL-60 (Leukemia) | 0.042 | [4] | ||
| HCT-116 (Colon) | 0.025 | [4] | ||
| HeLa (Cervical) | 0.038 | [4] | ||
| Isoquinolinequinone-Amino Acid Derivatives | Amino-isoquinolinequinone | Various | 0.5 - 6.25 | [5] |
Table 2: Apoptosis Induction by Isoquinoline Derivatives
| Compound ID | Cancer Cell Line | Treatment Concentration | % Apoptotic Cells (Early + Late) | Reference |
| Compound 4f | MCF-7 (Breast) | Dose-dependent | Significant increase | [1][2] |
| MDA-MB-231 (Breast) | Dose-dependent | Significant increase | [1][2] | |
| B01002 | SKOV3 (Ovarian) | 5 µg/mL | 21% (Annexin V positive) | [3] |
| C26001 | SKOV3 (Ovarian) | 5 µg/mL | 9% (Annexin V positive) | [3] |
Table 3: Cell Cycle Arrest Induced by Isoquinoline Derivatives
| Compound ID | Cancer Cell Line | Treatment Concentration | Cell Cycle Phase of Arrest | % Cells in Arrested Phase | Reference |
| Compound 4f | MCF-7 (Breast) | Dose-dependent | G2/M | Significant increase | [1][2] |
| MDA-MB-231 (Breast) | Dose-dependent | G2/M | Significant increase | [1][2] | |
| Compound 12c | Various | IC50 concentrations | G2/M | Significant accumulation | [4] |
Key Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to exert their antitumor effects through various mechanisms, primarily by inducing apoptosis and cell cycle arrest. Two key signaling pathways that have been identified as targets for these compounds are the Topoisomerase I (Top1) inhibition pathway and the PI3K/Akt/mTOR signaling cascade.
Topoisomerase I Inhibition
Certain indenoisoquinoline derivatives, which share a core structure related to this compound, act as potent Topoisomerase I inhibitors.[6][7][8] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. These inhibitors function by stabilizing the covalent complex between Top1 and DNA, which ultimately leads to DNA strand breaks and the induction of apoptosis.[6][9]
Caption: Topoisomerase I Inhibition by Isoquinoline Derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some isoquinoline derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.[10][11]
Caption: PI3K/Akt/mTOR Pathway Inhibition.
Experimental Protocols
The following section provides detailed protocols for key experiments used to evaluate the antitumor activity of this compound derivatives.
Synthesis of this compound Derivatives
A general workflow for the synthesis of this compound derivatives often involves multi-step reactions starting from commercially available precursors.
References
- 1. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Antiviral Activity of Isoquinoline-3-carboxylic Acid and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral properties of Isoquinoline-3-carboxylic acid and its analogues. This document includes quantitative data on their efficacy against various viruses, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The antiviral activity and cytotoxicity of selected this compound analogues are summarized below. These tables provide a clear comparison of the potency of different compounds against Hepatitis C Virus (HCV) and Influenza A and B viruses.
Table 1: Antiviral Activity of 2-hydroxy-1-oxo-1,2-dihydrothis compound derivative (Compound 11c) against HCV
| Compound | Target | Assay Type | IC₅₀ (µM) | EC₅₀ (µM) | Virus Genotype | Cell Line |
| 11c | HCV NS5B Polymerase | Inorganic Pyrophosphate Generation | 9.5 | - | - | - |
| 11c | HCV NS5B Polymerase | NTP Incorporation | 5.9 | - | - | - |
| 11c | HCV Replication | Replicon Assay | - | 15.7 | 1b | Ava.5 |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Table 2: Antiviral Activity and Cytotoxicity of Isoquinolone Derivatives against Influenza Viruses
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line |
| 1 | A/Puerto Rico/8/34 (H1N1) | 0.2 - 0.6 | 39.0 | >65 | MDCK |
| 1 | A/Hong Kong/8/68 (H3N2) | 0.2 - 0.6 | 39.0 | >65 | MDCK |
| 1 | B/Lee/40 | 0.2 - 0.6 | 39.0 | >65 | MDCK |
| 21 | A/Puerto Rico/8/34 (H1N1) | 9.9 - 18.5 | >300 | >16 | MDCK |
| 21 | A/Hong Kong/8/68 (H3N2) | 9.9 - 18.5 | >300 | >16 | MDCK |
| 21 | B/Lee/40 | 9.9 - 18.5 | >300 | >16 | MDCK |
EC₅₀: Half-maximal effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀. MDCK: Madin-Darby Canine Kidney cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the antiviral properties of this compound and its analogues.
Protocol 1: HCV NS5B Polymerase Inhibition Assay (Inorganic Pyrophosphate Generation)
This assay quantifies the activity of HCV NS5B polymerase by measuring the generation of inorganic pyrophosphate during RNA synthesis.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Nucleoside triphosphates (NTPs)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound analogues)
-
Pyrophosphate detection kit
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and RNA primer.
-
Add the test compound at various concentrations to the wells of a microplate. Include a no-compound control (vehicle) and a no-enzyme control.
-
Add the HCV NS5B polymerase to the wells, except for the no-enzyme control.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding a mixture of NTPs.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction according to the pyrophosphate detection kit instructions.
-
Add the pyrophosphate detection reagent and incubate as recommended by the manufacturer.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Influenza Virus Plaque Reduction Assay
This assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
TPCK-treated trypsin
-
Test compounds
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the influenza virus stock.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the diluted virus (at a concentration that produces a countable number of plaques) in the presence of different concentrations of the test compound. Include a virus-only control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and overlay the cells with an agarose or Avicel medium containing TPCK-treated trypsin and the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the EC₅₀ value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
MDCK or other relevant cell lines
-
DMEM with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the CC₅₀ value.
Protocol 4: Dual-Luciferase Reporter Assay for Influenza Polymerase Activity
This assay measures the activity of the influenza virus polymerase complex by quantifying the expression of a reporter gene (luciferase) under the control of viral promoters.
Materials:
-
Human Embryonic Kidney (HEK293T) or HeLa cells
-
Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and nucleoprotein (NP)
-
A reporter plasmid containing a luciferase gene flanked by the viral 5' and 3' untranslated regions (UTRs) under the control of a Pol I promoter.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Seed HEK293T or HeLa cells in a 24-well plate.
-
Co-transfect the cells with the plasmids encoding PB1, PB2, PA, NP, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
At 6 hours post-transfection, add the test compounds at various concentrations to the cells.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of polymerase inhibition for each compound concentration relative to the no-compound control and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate the potential mechanisms of action of this compound and its analogues and a general workflow for their antiviral evaluation.
Caption: General workflow for the discovery and development of antiviral this compound analogues.
Caption: Potential host cell signaling pathways targeted by antiviral isoquinoline analogues.
Caption: Mechanism of viral polymerase inhibition by this compound analogues.
Application Notes and Protocols for Antibacterial Screening of Novel Isoquinoline-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to the antibacterial screening of novel isoquinoline-3-carboxylic acid derivatives. The protocols outlined below are designed to guide researchers in evaluating the efficacy of these compounds against a panel of pathogenic bacteria.
Quantitative Data Summary
The antibacterial potential of various this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The following tables summarize the key quantitative data, primarily Minimum Inhibitory Concentrations (MICs) and Median Effective Concentrations (EC50), from recent studies.
Table 1: Antibacterial Activity of this compound (IQ3CA) and its Derivatives against Plant Pathogenic Bacteria
| Compound | Bacterial Strain | EC50 (µg/mL) | Reference |
| This compound (IQ3CA) | Ralstonia solanacearum (Rs) | 8.38 - 17.35 | [1] |
| Acidovorax citrulli (Ac) | 8.38 - 17.35 | [1] | |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 8.38 - 17.35 | [1] | |
| Xanthomonas campestris pv. campestris (Xcc) | 8.38 - 17.35 | [1] | |
| Pectobacterium carotovorum subsp. carotovorum (Pcc) | 8.38 - 17.35 | [1] | |
| Xanthomonas fragariae (Xf) | 8.38 - 17.35 | [1] | |
| Compound SF2 (disulfone derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.52 | [2] |
| Ralstonia solanacearum (Rs) | 2.62 | [2] | |
| Acidovorax citrulli (Ac) | 1.12 | [2] |
Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives against Gram-Positive Pathogens
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 8d | Staphylococcus aureus | 16 | [3] |
| Enterococcus faecium | 128 | [3] | |
| 8f | Staphylococcus aureus | 32 | [3] |
| Streptococcus pneumoniae | 32 | [3] | |
| Enterococcus faecium | 64 | [3] |
Table 3: Antibacterial Activity of Alkynyl Isoquinoline Derivatives against Drug-Resistant Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| HSN584 | Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [4] |
| Vancomycin-resistant Enterococcus (VRE) | 4 - 16 | [4] | |
| HSN739 | Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [4] |
| Vancomycin-resistant Enterococcus (VRE) | 4 - 16 | [4] |
Experimental Protocols
A detailed and standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives is provided below. This protocol is based on the widely accepted broth microdilution method.[5][6]
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Test this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each isoquinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the appropriate compound dilution to each well, resulting in a final volume of 100 µL and the desired test concentrations.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth and no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Visualizations
Experimental Workflow for Antibacterial Screening
The following diagram illustrates a typical workflow for the screening of novel antibacterial compounds, from initial synthesis to the determination of their activity and preliminary mechanism of action.
Caption: Workflow for antibacterial screening of novel compounds.
Potential Signaling Pathways and Mechanisms of Action
Based on current research, isoquinoline derivatives may exert their antibacterial effects through multiple mechanisms. The diagram below illustrates some of the proposed pathways.[1][2][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antibacterial evaluation and preliminary mechanism study of novel this compound derivatives containing an acylhydrazone disulfone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isoquinoline-3-carboxylic Acid in the Synthesis of Kinase Inhibitors
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products.[1] Its structural features have made it a privileged core in medicinal chemistry, particularly in the development of targeted therapies. Isoquinoline-3-carboxylic acid, a key derivative, serves as a versatile building block for creating a diverse range of molecules with significant therapeutic potential, including anticancer agents. While the direct application of simple this compound derivatives as kinase inhibitors is an emerging area of research, the closely related quinoline-3-carboxylic acid scaffold has been extensively explored for this purpose, providing valuable insights into the potential of its isomer. This document outlines the application of this compound in the synthesis of potential kinase inhibitors, drawing parallels from the well-established quinoline-based inhibitors and incorporating data from fused isoquinoline systems.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The this compound framework offers a unique template for designing novel kinase inhibitors due to its rigid structure and the ability to introduce diverse substituents at various positions to modulate potency, selectivity, and pharmacokinetic properties.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound in this context is as a scaffold for the synthesis of ATP-competitive kinase inhibitors. The carboxylic acid group can be readily converted into a variety of functional groups, such as amides, esters, and heterocycles, which can then engage in key interactions within the ATP-binding pocket of a target kinase.
Workflow for Developing this compound-Based Kinase Inhibitors
Caption: A general workflow for the discovery and development of kinase inhibitors based on the this compound scaffold.
Quantitative Data Summary
The following tables summarize the inhibitory activities of quinoline-3-carboxylic acid and fused isoquinoline derivatives against various protein kinases. This data serves as a valuable reference for the potential efficacy of analogous this compound-based inhibitors.
Table 1: Quinoline-3-Carboxylic Acid Derivatives as CK2 Kinase Inhibitors [1][2]
| Compound ID | Structure | IC50 (µM) |
| 1 | 2-Amino-7-bromo-quinoline-3-carboxylic acid | 0.65 |
| 2 | 2-Amino-6,8-dibromo-quinoline-3-carboxylic acid | 0.8 |
| 3 | 2-Amino-7-chloro-quinoline-3-carboxylic acid | 1.2 |
| 4 | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 1.5 |
Table 2: Quinoline-3-Carboxamide Derivatives as EGFR Kinase Inhibitors [3]
| Compound ID | Structure | IC50 (µM) |
| 5o | N-(furan-2-ylmethyl)-2-phenylquinoline-3-carboxamide | 2.61 |
| 6b | N-(thiophen-2-ylmethyl)-2-phenylquinoline-3-carboxamide | 0.49 |
| 10 | N-(benzyloxy)-2-phenylquinoline-3-carboxamide | 1.73 |
Table 3: 4-Aminoquinoline-3-carboxamide Derivatives as BTK Inhibitors [4]
| Compound ID | Structure | BTK WT IC50 (nM) | BTK C481S IC50 (nM) |
| 25 | 4-Amino-N-(1-acryloylpiperidin-3-yl)-8-methylquinoline-3-carboxamide | 5.3 | 39 |
Table 4: 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Haspin Kinase Inhibitors [5]
| Compound ID | Structure | Haspin IC50 (nM) |
| Compound A | 3-(pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | 15 |
| Compound B | 3-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | 25 |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of kinase inhibitors based on the this compound scaffold, adapted from methodologies reported for quinoline-based analogs.
Protocol 1: General Synthesis of Isoquinoline-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of isoquinoline-3-carboxamide derivatives via amide coupling of this compound with a variety of amines.
Signaling Pathway Illustration
Caption: A simplified diagram illustrating the key steps in the synthesis of isoquinoline-3-carboxamides.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add HATU (1.2 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired isoquinoline-3-carboxamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against a target protein kinase using a luminescence-based assay.
Experimental Workflow
Caption: A stepwise workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., CK2, EGFR)
-
Kinase-specific substrate (e.g., synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate in the appropriate kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The amount of ADP formed is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
This compound represents a promising and versatile scaffold for the synthesis of novel kinase inhibitors. By leveraging the extensive research on the structurally similar quinoline-3-carboxylic acid derivatives and exploring fused isoquinoline systems, medicinal chemists can design and synthesize new generations of targeted therapies for cancer and other diseases driven by aberrant kinase activity. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to embark on the exploration of this compound in the exciting field of kinase inhibitor discovery.
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Isoquinoline-3-carboxylic Acid in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-3-carboxylic acid and its derivatives have emerged as a promising scaffold in the development of novel anti-inflammatory agents. This heterocyclic compound has demonstrated significant potential in modulating key inflammatory pathways, offering a valuable starting point for the design and synthesis of new therapeutic agents. These application notes provide a comprehensive overview of the use of this compound in anti-inflammatory drug discovery, including its mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The anti-inflammatory effects of this compound and its derivatives are primarily attributed to their ability to inhibit two key mediators of the inflammatory response: inducible nitric oxide synthase (iNOS) and the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of iNOS: Overproduction of nitric oxide (NO) by iNOS is a hallmark of chronic inflammation. Isoquinoline derivatives have been shown to inhibit iNOS activity, thereby reducing the excessive production of NO that contributes to tissue damage and perpetuation of the inflammatory cascade. One such derivative, 1,3(2H,4H)-isoquinolinedione, has been identified as an inhibitor of mouse iNOS with an IC50 value of 8.8 microM in an in-vitro enzyme assay[1].
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of gene transcription for a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Some quinoline derivatives have been shown to interfere with this pathway, with one novel quinoline molecule, Q3, inhibiting TNF-induced NF-κB nuclear translocation and subsequent transcriptional activity.[4][5] Studies have shown that certain 6,7-dihydroxy-3,4-dihydroisoquinoline derivatives can inhibit both the canonical and noncanonical NF-κB signaling pathways.[2]
The dual inhibition of both iNOS and the NF-κB pathway by this compound derivatives makes them particularly attractive candidates for the development of potent and broad-spectrum anti-inflammatory drugs.
Caption: Inhibition of NF-κB and iNOS pathways by this compound derivatives.
Quantitative Anti-Inflammatory Activity Data
The anti-inflammatory potential of this compound and its derivatives has been quantified in various in vitro and in vivo assays. The following table summarizes key activity data, providing a basis for structure-activity relationship (SAR) studies and lead optimization.
| Compound | Assay | Cell Line/Animal Model | IC50 / % Inhibition | Reference |
| Quinoline-3-carboxylic acid | LPS-induced NO production | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [6] |
| 1,3(2H,4H)-isoquinolinedione | iNOS enzyme inhibition | Mouse iNOS | 8.8 µM | [1] |
| FR038251 (a benzimidazol-2-one derivative) | iNOS enzyme inhibition | Mouse iNOS | 1.7 µM | [1] |
| FR191863 (a quinazolonedione derivative) | iNOS enzyme inhibition | Mouse iNOS | 1.9 µM | [1] |
| Aminoguanidine (Reference) | iNOS enzyme inhibition | Mouse iNOS | 2.1 µM | [1] |
| Compound 5c (a 3,4-dihydroisoquinoline-2(1H)-carboxamide) | STING inhibition | Human cells | 44 nM | [7] |
| Compound 5c (a 3,4-dihydroisoquinoline-2(1H)-carboxamide) | STING inhibition | Murine cells | 32 nM | [7] |
| Quinoline Molecule Q3 | NF-κB induced luciferase | HeLa cells | Inhibition at 5 µM | [5] |
| Isonicotinate 5 | ROS Production | Human blood cells | 1.42 ± 0.1 µg/mL | [8] |
| Ibuprofen (Reference) | ROS Production | Human blood cells | 11.2 ± 1.9 µg/mL | [8] |
| FM12 (a carboxylic acid derivative) | COX-2 Inhibition | In vitro | 0.18 µM | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general and widely applicable method for the synthesis of the isoquinoline core is the Pomeranz–Fritsch reaction.[10][11][12] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[11]
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
Application Note: Quantitative Analysis of Isoquinoline-3-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-3-carboxylic acid is a key heterocyclic compound with significant interest in pharmaceutical research and development due to its presence in various biologically active molecules. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, quality control of drug substances, and stability testing. This application note provides a detailed protocol for the quantitative determination of this compound using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is intended as a comprehensive guide and should be fully validated for its intended use.
Analytical Method
A sensitive and selective RP-HPLC method was developed and validated for the quantification of this compound. The method utilizes a C18 stationary phase with a gradient elution of an acidic mobile phase and acetonitrile, ensuring good peak shape and resolution.
Chromatographic Conditions
| Parameter | Value |
| Instrument | HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-80% B; 10-12 min: 80% B; 12-13 min: 80-10% B; 13-18 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
Experimental Protocols
Standard Solution Preparation
1.1. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and sonicate for 5 minutes.
-
Dilute to the mark with methanol and mix thoroughly.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
These solutions are used to construct the calibration curve.
Sample Preparation
2.1. Drug Substance:
-
Accurately weigh approximately 10 mg of the this compound drug substance.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
2.2. Biological Matrix (Plasma) - Example for Pharmacokinetic Studies:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 0.5 | 12543 |
| 1.0 | 25105 |
| 5.0 | 124987 |
| 10.0 | 250123 |
| 25.0 | 625432 |
| 50.0 | 1251098 |
| 100.0 | 2502345 |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.95 | 99.0 |
| 25.0 | 25.30 | 101.2 |
| 75.0 | 73.88 | 98.5 |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day RSD% (n=6) | Inter-day RSD% (n=6, 3 days) |
| 5.0 | 1.8 | 1.9 |
| 50.0 | 1.2 | 1.5 |
| 90.0 | 0.8 | 1.1 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Sample preparation workflow for different matrices.
Conclusion
This application note details a reliable and reproducible RP-HPLC method for the quantitative analysis of this compound. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in a quality control or research environment. The provided protocols for standard and sample preparation are straightforward and can be adapted for different matrices with appropriate validation.
Application Notes and Protocols for Purity Determination of Isoquinoline Compounds using HPLC and TLC Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the determination of purity of isoquinoline compounds using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are designed to be a starting point for method development and can be adapted for specific isoquinoline derivatives and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used analytical technique for the purity assessment of isoquinoline compounds, offering high sensitivity, selectivity, and reproducibility.[1] Reversed-phase HPLC (RP-HPLC) is a common approach for the analysis of these aromatic and heterocyclic compounds.[2]
Quantitative Data Summary for HPLC Methods
The following tables summarize typical HPLC conditions and performance characteristics for the analysis of various isoquinoline derivatives, compiled from multiple studies.
Table 1: HPLC Method Parameters for Isoquinoline Compound Analysis
| Compound/Class | Column | Mobile Phase | Gradient Program | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 4-(3,5-Dimethylbenzoyl)isoquinoline | C18 | A: 0.1% TFA in WaterB: Acetonitrile | Initial: 50% B, then gradient to elute compound between 3-10 min | 1.0 | λmax (determined by PDA, 200-400 nm) | [2] |
| 6-Iodoisoquinolin-3-amine | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | 0-5 min: 10% B5-25 min: 10-80% B25-30 min: 80% B30.1-35 min: 10% B | 1.0 | 254 | [3] |
| Isoquinoline Alkaloids (e.g., Berberine, Palmatine) | Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm | A: 0.1% Formic Acid in WaterB: Methanol | Gradient elution over 8 min | 0.3 | MS/MS | [4] |
| WCK 1152 (Fluoroquinolone) | YMC Pack ODS AM, 250x4.6mm, 5 µm | A: 0.05% TFA in Water (pH 2.1)B: Acetonitrile | 55:45 (A:B) | 1.25 | 290 | [5] |
| Eight Isoquinoline Alkaloids (Corydalis sp.) | C18 | A: 10 mM Ammonium Acetate + 0.2% Triethylamine (pH 5.0)B: Not specified | Gradient elution over 28 min | Not specified | Not specified | [6] |
Table 2: HPLC Method Performance Characteristics
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[1] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[1] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | 0.0006 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[1][5] |
| Limit of Quantification (LOQ) | 0.0018 - 5.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[1][5] |
Experimental Protocol for HPLC Purity Determination
This protocol outlines a general procedure for the purity determination of an isoquinoline compound by RP-HPLC.
1. Materials and Reagents
-
Isoquinoline compound (sample)
-
Reference standard of the isoquinoline compound
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Volumetric flasks, pipettes, and syringes
-
0.22 or 0.45 µm syringe filters
-
HPLC vials
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
3. Preparation of Solutions
-
Mobile Phase A: Prepare 0.1% TFA or formic acid in water by adding 1 mL of the acid to 1 L of HPLC grade water. Degas the solution.[1][3]
-
Mobile Phase B: Prepare 0.1% TFA or formic acid in acetonitrile by adding 1 mL of the acid to 1 L of HPLC grade acetonitrile. Degas the solution.[3]
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is often suitable.
-
Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in the diluent to a final concentration of approximately 0.1-1.0 mg/mL.[2]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Chromatographic Conditions
-
Column Temperature: 30 °C[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Detection: Monitor at a suitable wavelength (e.g., 254 nm or the λmax of the compound).[3]
-
Gradient Program: A typical gradient would be to start at a low percentage of organic modifier (Mobile Phase B) and gradually increase it to elute the compound of interest and any impurities. An example gradient is provided in Table 1 for 6-Iodoisoquinolin-3-amine.
5. Analysis Sequence
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Periodically inject a standard solution to check for system suitability and retention time stability.[1]
6. Data Analysis
-
The purity of the sample is typically calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks (excluding blank and solvent peaks) and multiplied by 100.
HPLC Experimental Workflow
Caption: A logical workflow for the systematic HPLC purity determination of isoquinoline compounds.
Thin-Layer Chromatography (TLC) for Purity Determination
TLC is a simple, rapid, and cost-effective technique for the qualitative purity assessment of isoquinoline compounds. It is particularly useful for monitoring reaction progress and for rapid screening of sample purity.
Quantitative Data Summary for TLC Methods
The following table provides examples of solvent systems and corresponding Rf values for the separation of isoquinoline derivatives. Rf values are highly dependent on the specific experimental conditions.
Table 3: TLC Systems for Isoquinoline Compound Analysis
| Compound Class/Compound | Stationary Phase | Mobile Phase (Solvent System) | Rf Value | Visualization | Reference |
| Isoquinoline Alkaloids (e.g., Noscapine, Papaverine) | RP-18 | Acetone:Water with 2% Ammonia | 0.71 (Noscapine)0.55 (Papaverine) | UV (254 nm) | [7] |
| Isoquinoline Alkaloids (e.g., Noscapine, Papaverine) | RP-18 | Dioxane:Water with 2% Ammonia | 0.80 (Noscapine)0.52 (Papaverine) | UV (254 nm) | [7] |
| 2-Phenoxyquinoline | Silica Gel | Hexanes:Ethyl Acetate (30:1) | 0.30 | Not specified | [8] |
| 2-(4-Fluorophenoxy)quinoline | Silica Gel | Petroleum Ether:Ethyl Acetate (10:1) | 0.39 | Not specified | [8] |
| General Quinoline Derivatives | Silica Gel | 10-50% Ethyl Acetate in Hexanes (+0.5% Triethylamine) | 0.3 - 0.7 (Ideal) | UV, Iodine, or specific stains | [9] |
Experimental Protocol for TLC Purity Determination
This protocol describes a general procedure for analyzing the purity of an isoquinoline compound by TLC.
1. Materials and Reagents
-
Isoquinoline compound (sample)
-
Reference standard of the isoquinoline compound
-
TLC plates (e.g., silica gel 60 F254 or RP-18 F254)
-
Appropriate solvents for the mobile phase (TLC or HPLC grade)
-
Triethylamine or ammonia (if needed to reduce tailing)
-
Small glass vials or test tubes
-
Capillary tubes or micropipettes for spotting
-
TLC developing chamber with a lid
-
Filter paper
2. Preparation
-
Sample and Standard Preparation: Dissolve a small amount of the sample and reference standard in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1-10 mg/mL.
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and allow it to saturate for at least 15-20 minutes.[9]
3. TLC Plate Spotting and Development
-
Using a pencil, gently draw a starting line (origin) about 1-1.5 cm from the bottom of the TLC plate.
-
Using a capillary tube or micropipette, carefully spot a small amount of the sample and standard solutions onto the origin. Keep the spots small and allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.
-
Place the spotted TLC plate into the saturated developing chamber, ensuring the solvent level is below the origin. Cover the chamber.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
4. Visualization
-
UV Light: If the compound is UV-active and the plate contains a fluorescent indicator, visualize the spots under a UV lamp (254 nm and/or 366 nm). Circle the spots with a pencil.
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[9]
-
Staining: Spray the plate with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids, phosphomolybdic acid, or ninhydrin if applicable). Gentle heating may be required to develop the spots.[10]
5. Data Analysis
-
Purity Assessment: The purity is assessed qualitatively by observing the number of spots in the sample lane. A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.
-
Retention Factor (Rf) Calculation: The Rf value for each spot can be calculated using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
-
Compare the Rf value of the main spot in the sample to that of the reference standard.
-
TLC Experimental Workflow
Caption: A systematic workflow for the qualitative purity assessment of isoquinoline compounds using TLC.
Signaling Pathway of Berberine, an Isoquinoline Alkaloid
Berberine, a well-known isoquinoline alkaloid, has been shown to exert various pharmacological effects, including anticancer and metabolic regulatory activities.[11][12] One of its key mechanisms of action involves the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[7][11]
Berberine's Impact on the AMPK/mTOR Pathway
Berberine can activate AMPK, a crucial cellular energy sensor.[13] Activated AMPK, in turn, can inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[7][11] This inhibition of mTOR can lead to downstream effects such as the induction of autophagy and the suppression of protein synthesis, contributing to berberine's anticancer effects.[2][8]
Caption: Berberine activates AMPK, which in turn inhibits the mTOR pathway, affecting cell growth and autophagy.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine Induces Autophagic Cell Death by Inactivating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 11. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Isoquinoline-3-carboxylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of isoquinoline-3-carboxylic acid analogues, focusing on their potential as both antibacterial and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are included, along with visualizations of key signaling pathways and experimental workflows.
Introduction
Isoquinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The isoquinoline scaffold is a core component of numerous natural products and synthetic drugs.[1] Among these, this compound has emerged as a particularly interesting scaffold for the development of novel therapeutic agents. This core structure offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity.
This document will explore the SAR of this compound analogues, summarizing key findings from recent studies and providing practical protocols for researchers in the field. The primary focus will be on the antibacterial and anticancer properties of these compounds.
Antibacterial Activity of this compound Analogues
Recent studies have highlighted the potential of this compound and its derivatives as a promising new class of antibacterial agents.[1][2] A notable study evaluated the in vitro antibacterial activity of 49 isoquinoline derivatives, identifying this compound (IQ3CA) as a lead compound with significant efficacy against several plant pathogenic bacteria.[1]
Structure-Activity Relationship (SAR) Insights
A key study on this compound acylhydrazone derivatives containing thioether/disulfone moieties has provided valuable insights into the SAR of this class of compounds as antibacterial agents. The study suggests that modifications at the 3-position of the isoquinoline ring significantly influence antibacterial potency.[2]
Key Findings:
-
Acylhydrazone Moiety: The introduction of an acylhydrazone group at the 3-position of the this compound scaffold is a critical determinant of antibacterial activity.
-
Sulfur Oxidation State: The antibacterial activity is influenced by the oxidation state of the sulfur atom in the side chain, with the disulfone (sulfonyl) group generally showing enhanced potency compared to the thioether.[2]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the acylhydrazone side chain play a crucial role in modulating activity.
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity (EC50) of selected this compound acylhydrazone derivatives against various plant pathogenic bacteria.[2]
| Compound ID | R Group (Substitution on Phenyl Ring) | EC50 (µg/mL) vs. Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (µg/mL) vs. Ralstonia solanacearum (Rs) | EC50 (µg/mL) vs. Acidovorax citrulli (Ac) |
| SF2 | 4-CH₃ (disulfone) | 2.52 | 2.62 | 1.12 |
| IQ3CA | - | >50 | >50 | >50 |
| Kasugamycin | (Positive Control) | 4.85 | 5.17 | 3.98 |
Mechanism of Action
Preliminary mechanistic studies suggest that this compound derivatives exert their antibacterial effect by disrupting the bacterial cell membrane.[1][2] Treatment with these compounds leads to increased membrane permeability, which in turn inhibits essential cellular processes such as exopolysaccharide production, bacterial motility, and biofilm formation.[2]
Diagram: Proposed Antibacterial Mechanism of Action
Caption: Proposed mechanism of antibacterial action for this compound analogues.
Anticancer Activity of Isoquinoline Analogues
The isoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[3] While specific SAR studies on a broad range of this compound analogues are still emerging, research on structurally related compounds, such as 3-arylisoquinolines and quinoline-3-carboxylic acids, provides valuable insights into their potential anticancer mechanisms and structure-activity relationships.[4][5][6]
Structure-Activity Relationship (SAR) Insights from Related Compounds
Studies on 3-arylisoquinoline and quinoline-3-carboxylic acid derivatives have demonstrated potent anticancer activity, often associated with the inhibition of key cellular targets like topoisomerases and protein kinases.
Key Observations from Related Scaffolds:
-
Aromatic Substituents: The presence of aryl or heteroaryl groups at various positions on the isoquinoline or quinoline ring system is often crucial for anticancer activity.
-
Side Chain Modifications: The nature and flexibility of side chains can significantly impact potency and selectivity. For instance, in a series of 3-arylisoquinoline derivatives, an azepane-substituted compound showed excellent activity.[5]
-
Carboxylic Acid Group: In quinoline-based inhibitors, the carboxylic acid moiety is often essential for interaction with the target enzyme.[7]
Quantitative Data Summary (Illustrative from Related Scaffolds)
The following table presents illustrative IC50 data for 3-arylisoquinoline and quinoline-3-carboxylic acid derivatives against cancer cell lines to demonstrate the potential of this structural class.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 3-Arylisoquinoline | Azepane-substituted derivative (Compound 7) | HuH7 (Liver Cancer) | 1.93 | Topoisomerase I/II Inhibition | [5] |
| 3-Arylisoquinoline | Azepane-substituted derivative (Compound 7) | LM9 (Liver Cancer) | 2.10 | Topoisomerase I/II Inhibition | [5] |
| Quinoline-3-carboxylic acid | Derivative 2f | MCF-7 (Breast Cancer) | Micromolar Range | Antiproliferative | [4] |
| Quinoline-3-carboxylic acid | Derivative 2l | K562 (Leukemia) | Micromolar Range | Antiproliferative | [4] |
Mechanism of Action
Isoquinoline alkaloids and their synthetic analogues can induce cancer cell death through multiple mechanisms, including:
-
Topoisomerase Inhibition: Many isoquinoline derivatives function as topoisomerase I and/or II inhibitors.[5] They can intercalate into DNA and stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis.
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.[3]
-
Induction of Apoptosis: Isoquinoline derivatives can trigger programmed cell death (apoptosis) through various signaling pathways.[3]
-
Inhibition of Signaling Pathways: They have been shown to modulate key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[5][8]
-
Induction of Autophagy: Some isoquinoline alkaloids can induce autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.[3][9]
Diagram: Anticancer Signaling Pathways Targeted by Isoquinoline Analogues
Caption: Overview of signaling pathways targeted by isoquinoline analogues in cancer cells.
Experimental Protocols
This section provides generalized protocols for the synthesis and biological evaluation of this compound analogues. Researchers should adapt these methods based on the specific target compounds and assays.
General Synthetic Protocol: Bischler-Napieralski Reaction
A common method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction.[1]
Diagram: Bischler-Napieralski Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antibacterial evaluation and preliminary mechanism study of novel this compound derivatives containing an acylhydrazone disulfone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
Troubleshooting & Optimization
Improving the yield of the Bischler-Napieralski synthesis of isoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of the Bischler-Napieralski synthesis of isoquinolines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the Bischler-Napieralski reaction and what is it used for?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to produce 3,4-dihydroisoquinolines.[1][2] This reaction is fundamental in the synthesis of isoquinoline alkaloids and their derivatives, which are important structures in medicinal chemistry.[1] The resulting 3,4-dihydroisoquinolines can then be oxidized to form the corresponding aromatic isoquinolines.[1][3]
Q2: My reaction is failing or giving a very low yield. What are the common causes?
Low yields in the Bischler-Napieralski reaction can often be attributed to several key factors:
-
Deactivated Aromatic Ring : This reaction is an electrophilic aromatic substitution, making it very sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring will significantly impede the cyclization, leading to poor or no product formation. The reaction is most effective when electron-donating groups are present on the benzene ring.[1]
-
Insufficiently Potent Condensing Agent : For substrates that are less reactive, common condensing agents like phosphorus oxychloride (POCl₃) alone may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions : A significant competing reaction is the retro-Ritter reaction, where the nitrilium ion intermediate breaks down to form a styrene derivative.[1][3][4] This is more common when the resulting styrene is highly conjugated.[1][4]
-
Inappropriate Reaction Conditions : The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or long reaction times can cause the starting material or product to decompose, frequently resulting in the formation of tar.[1][2]
Q3: How do I choose the right condensing agent for my substrate?
The selection of the condensing agent is crucial and depends on the reactivity of your substrate.
-
For Electron-Rich Substrates : Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.[1]
-
For Electron-Deficient or Neutral Substrates : A more powerful condensing agent is required. A classic choice for these more challenging substrates is a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[1][3] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][2]
-
For a Milder, Modern Approach : A system using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often gives higher yields under milder conditions (from -20 °C to room temperature).[1][5][6] This method is compatible with a broader range of substrates, including those that are sensitive to acid.[1][6]
Q4: I'm seeing a lot of a styrene-like side product. How can I minimize this?
The formation of a styrene derivative indicates the occurrence of the retro-Ritter reaction.[1][3][4] To reduce this side reaction, you can try the following:
-
Solvent Choice : Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[4]
-
Milder Conditions : Employing milder reaction conditions, such as the Tf₂O/2-chloropyridine system, allows for activation at lower temperatures, which can suppress the fragmentation pathway.[1]
Q5: My reaction mixture has turned into a thick, unmanageable tar. What should I do?
Tar formation can happen, especially at high temperatures or with extended reaction times.[2]
-
Control the Temperature : Carefully manage the reaction temperature. A gradual increase to the target temperature might be helpful.[2]
-
Monitor Reaction Time : Closely monitor the reaction's progress using TLC or LC-MS and stop it as soon as the starting material has been consumed to prevent overheating and decomposition.[2]
-
Ensure Proper Mixing : Use enough solvent to keep the reaction mixture stirrable.[2]
Data Presentation: Impact of Condensing Agent on Yield
The following table summarizes the yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions, illustrating the impact of the condensing agent.
| Condensing Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 60-75% |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95% |
| Tf₂O / 2-Chloropyridine | Dichloromethane | -20 °C to RT | ~95% |
(Data compiled from multiple sources for illustrative purposes)[1][6]
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Synthesis using POCl₃
This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]
-
Setup : To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[1][2]
-
Reagent Addition : Add an anhydrous solvent such as toluene or acetonitrile.[1] Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.[1] An ice bath can be used to control any exotherm.[2]
-
Reaction : Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.[1] Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Workup : After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with an appropriate base (e.g., NaOH or NH₄OH) to a pH of 8-9.
-
Extraction and Purification : Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Protocol 2: Mild Bischler-Napieralski Synthesis using Tf₂O
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1][2][7]
-
Setup : In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]
-
Reagent Addition : Add 2-chloropyridine (2.0 equiv) to the solution.[1][7] Cool the mixture to -20 °C using a suitable cooling bath.[1][7] Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1][7]
-
Reaction : Stir the reaction at -20 °C for 30 minutes and then allow it to warm to 0 °C for another 20 minutes, monitoring the progress by TLC.[7]
-
Workup : Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extraction and Purification : Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Bischler-Napieralski Reaction Mechanism
Caption: Key steps in the Bischler-Napieralski synthesis.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Side reactions and byproduct formation in the Pictet-Spengler reaction
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation encountered during their experiments. The following sections provide answers to frequently asked questions, detailed experimental protocols, and data to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Diastereoselectivity (Formation of cis/trans Isomers)
Q1: My reaction is producing a mixture of cis and trans diastereomers. How can I control the stereochemical outcome?
A: The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: Favors the cis product and is typically achieved at lower temperatures.[1]
-
Thermodynamic Control: Favors the more stable trans product and is promoted by higher temperatures or prolonged reaction times, which allow for equilibration via epimerization.[2]
Epimerization of the initially formed cis isomer to the more stable trans isomer can occur under acidic conditions. This process is believed to proceed through a retro-Pictet-Spengler pathway, involving the opening and closing of the newly formed ring.[2]
Troubleshooting Steps:
-
Temperature Control: To favor the cis isomer, run the reaction at lower temperatures (e.g., -78 °C to room temperature). To obtain the trans isomer, higher temperatures (reflux) can be employed to facilitate epimerization.[2]
-
Choice of Starting Materials: The steric bulk of substituents on your tryptamine or aldehyde can influence the diastereomeric ratio. As shown in the table below, the structure of both the tryptophan ester and the aldehyde significantly impacts the cis:trans ratio under kinetically controlled conditions. N-benzyl protection on the tryptamine nitrogen also tends to increase the proportion of the trans isomer.[3]
-
Solvent Selection: The choice of solvent can influence the stereochemical outcome. Experiment with different solvents to optimize for your desired isomer.
Table 1: Effect of Tryptophan Ester and Aldehyde Structure on Diastereoselectivity
| Entry | Tryptophan Ester (X) | Aldehyde (R) | Yield (%) | cis:trans Ratio |
| 1 | –CO₂Me | –Ph | 95 | 4.6:1 |
| 2 | –CO₂Me | –Cyclohexyl | 95 | 2.5:1 |
| 3 | –CO₂iPr | –Ph | 95 | 4.0:1 |
| 4 | –CO₂Allyl | –Ph | 95 | >95:5 |
| 5 | –CO₂Allyl | –Cyclohexyl | 95 | 4.0:1 |
| 6 | –CO₂Bn | –Ph | 90 | 10:1 |
Reactions performed under kinetically controlled conditions.
Issue 2: Formation of Undesired Regioisomers
Q2: My reaction is yielding a mixture of regioisomers. How can I improve the regioselectivity?
A: Regioisomer formation is a common issue when the aromatic ring of the β-arylethylamine has more than one potential site for electrophilic attack. For instance, a substituted phenethylamine may allow for cyclization ortho or para to an activating group.
Troubleshooting Steps:
-
Substrate Design: The inherent electronic and steric properties of your substrate are the primary directors of regioselectivity. In some cases, the presence of a nearby functional group can direct the cyclization. For example, in the synthesis of ecteinascidin-saframycin analogs, the presence of a C-4 benzylamine group directs cyclization to favor one regioisomer (4:1 ratio), while its absence leads to preferential formation of the opposite regioisomer (3.3:1 ratio).[4]
-
Use of Blocking Groups: A common strategy is to temporarily block one of the potential cyclization sites on the aromatic ring with a removable group. This forces the reaction to proceed at the desired position.
-
Solvent and Catalyst Optimization: While less impactful than substrate control, the reaction medium can sometimes influence the regioisomeric ratio. A screen of different acids and solvents may reveal conditions that favor your desired product. Protic solvents have been noted to improve regioselectivity in some cases.[5]
Table 2: Influence of Substrate Structure on Regioisomeric Ratio [4]
| Substrate | Cyclization Conditions | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) |
| Precursor with C-4 Benzylamine Moiety | Reductive Opening/Pictet-Spengler | "Natural" (e.g., 17) | "Unnatural" (e.g., 18) | 4:1 |
| Precursor without C-4 Heteroatom (Compound 11) | TBAF, MsOH | "Unnatural" (e.g., 12) | "Natural" (e.g., 13) | 3.3:1 |
Issue 3: Low Product Yield and Byproduct Formation
Q3: My reaction yield is low, and I'm observing several unidentified byproducts. What are the common causes and solutions?
A: Low yields can stem from incomplete reaction, degradation of starting materials or products, or the formation of stable, undesired byproducts. A significant, yet often overlooked, side reaction is the oxidation of the desired tetrahydro-β-carboline or tetrahydroisoquinoline product to its corresponding dihydro or fully aromatic species.
Troubleshooting Steps:
-
Reaction Conditions:
-
Acid Catalyst: Ensure the correct protic or Lewis acid is being used at an appropriate concentration. Harsher conditions (e.g., strong acids, high heat) can sometimes lead to decomposition.[1]
-
Temperature: While higher temperatures can drive reactions to completion, they can also promote byproduct formation and racemization.[1][6] Experiment with a range of temperatures to find the optimal balance.
-
Inert Atmosphere: The tetrahydro-product can be sensitive to air oxidation, especially over long reaction times or during workup. Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce the formation of oxidized byproducts.
-
-
N-Acyliminium Ion Variant: For substrates with less nucleophilic aromatic rings or those sensitive to strong acids, the N-acyliminium Pictet-Spengler reaction is an excellent alternative. The intermediate N-acyliminium ion is a much more powerful electrophile, allowing the reaction to proceed under milder conditions with better yields.[1]
-
Purification: If the product is difficult to separate from starting materials, ensure the reaction has gone to completion by monitoring with TLC or LC-MS.[6]
Experimental Protocols
Protocol 1: General Procedure for Kinetic Control to Favor cis-Isomer
This protocol is adapted for reactions where the cis-diastereomer is the desired product.
Materials:
-
Tryptamine derivative (e.g., Tryptophan methyl ester) (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tryptamine derivative and the aldehyde in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to the desired low temperature (e.g., -78 °C or 0 °C).
-
Add TFA (typically 1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Separate the organic layer. Extract the aqueous layer two more times with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-isomer.
Protocol 2: N-Acyliminium Pictet-Spengler Reaction
This protocol is useful for challenging substrates or to avoid harsh acidic conditions.[7][8]
Materials:
-
Amine (e.g., tryptamine) (1.0 eq)
-
Aldehyde (1.0 eq)
-
Acylating agent (e.g., Fmoc-L-Pro-Cl) (1.1 eq)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Lewis Acid (e.g., TiCl(OiPr)₃) or protic acid (TFA)
-
Base for quenching (e.g., triethylamine or NaHCO₃ solution)
Procedure:
-
To a solution of the amine and aldehyde in anhydrous CH₂Cl₂, form the imine. This may occur in situ or require pre-formation with removal of water.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the acylating agent (e.g., an acid chloride) to the imine solution to form the N-acyliminium ion precursor.
-
Add the acid catalyst (protic or Lewis) to initiate the cyclization.
-
Stir the reaction and monitor by TLC or LC-MS until completion.
-
Quench the reaction appropriately (e.g., with aqueous NaHCO₃).
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting the Pictet-Spengler reaction.
Caption: Reaction pathways in the Pictet-Spengler cyclization.
Caption: Troubleshooting workflow for common Pictet-Spengler issues.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for Isoquinoline-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of Isoquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two of the most frequently employed methods for the synthesis of this compound are the oxidation of 3-methylisoquinoline and the hydrolysis of isoquinoline-3-carbonitrile. Each method has its own set of advantages and challenges.
Q2: I am getting a low yield when oxidizing 3-methylisoquinoline. What are the common causes?
A2: Low yields in the oxidation of 3-methylisoquinoline are a common issue. Several factors can contribute to this:
-
Incomplete Oxidation: The methyl group at the 3-position is less reactive than a methyl group at the 1-position, making oxidation more challenging.[1]
-
Side Product Formation: The reaction can often yield a mixture of products, including the intermediate isoquinoline-3-carbaldehyde and this compound N-oxide.[1]
-
Harsh Reaction Conditions: Strong oxidizing agents or high temperatures can lead to the degradation of the isoquinoline ring system.[2]
-
Sub-optimal Oxidizing Agent: The choice of oxidizing agent is critical. Selenium dioxide is commonly used, but its effectiveness can be temperature-dependent.
Q3: My hydrolysis of isoquinoline-3-carbonitrile is slow or incomplete. How can I improve it?
A3: The hydrolysis of nitriles to carboxylic acids can be sluggish. Here are some troubleshooting tips:
-
Choice of Catalyst: The reaction can be catalyzed by either acid or base.[3][4] Strong acids like sulfuric acid or strong bases like sodium hydroxide are typically used. The choice depends on the stability of your substrate to the reaction conditions.
-
Reaction Temperature and Time: This hydrolysis often requires heating under reflux for several hours (from 2 to 24 hours) to go to completion.[3][4]
-
Solvent: Aqueous solutions of the acid or base are used. For substrates with low water solubility, a co-solvent like ethanol may be necessary.
-
Amide Intermediate: The hydrolysis proceeds through an amide intermediate.[5] Under milder basic conditions, the reaction might stop at the amide stage.[6] More vigorous conditions (higher temperature, longer reaction time) are needed to push the reaction to the carboxylic acid.
Q4: How can I purify the final this compound product?
A4: Purification of carboxylic acids can be achieved through several methods:
-
Recrystallization: This is a common method for solid carboxylic acids. Suitable solvents include ethanol, water, or mixtures of solvents.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid allows for purification by dissolving the crude product in an aqueous base (like sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove neutral and basic impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.
-
Column Chromatography: For less polar impurities, silica gel chromatography can be effective. A polar eluent system is typically required.
Troubleshooting Guides
Method 1: Oxidation of 3-Methylisoquinoline
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion of starting material | Insufficiently reactive oxidizing agent or low reaction temperature. | Increase the reaction temperature in increments. If using selenium dioxide, ensure the temperature is high enough (e.g., 180°C).[1] Consider using a more potent oxidizing agent, but be mindful of potential ring degradation. |
| Formation of multiple products (aldehyde, N-oxide) | The reaction conditions favor the formation of byproducts. Selenium dioxide oxidation is known to produce a mixture of products.[1] | Optimize the reaction time; shorter times may favor the aldehyde, while longer times are needed for the acid. Consider a two-step process: isolate the aldehyde first and then oxidize it to the carboxylic acid using a milder oxidant (e.g., hydrogen peroxide). |
| Degradation of the isoquinoline ring | Reaction conditions are too harsh (e.g., strong oxidants like potassium permanganate or nitric acid).[7] | Use a more selective oxidizing agent like selenium dioxide. Carefully control the reaction temperature and time. |
| Difficult purification of the carboxylic acid | The product is contaminated with the starting material, aldehyde, and N-oxide byproducts. | Utilize acid-base extraction to separate the acidic product from the less acidic starting material and aldehyde. Recrystallization may be necessary to remove the N-oxide. |
Method 2: Hydrolysis of Isoquinoline-3-carbonitrile
| Problem | Possible Cause | Recommended Solution |
| Reaction is very slow or stalls | Insufficient heating or catalyst concentration. | Ensure the reaction is refluxing properly. Increase the concentration of the acid or base catalyst. Note that base-catalyzed hydrolysis is often faster than acid-catalyzed.[4] |
| Isolation of amide instead of carboxylic acid | Reaction conditions are too mild (for base-catalyzed hydrolysis).[6] | Increase the reaction temperature and/or prolong the reaction time. Use a higher concentration of the base. |
| Low yield of the final product | Decomposition of the starting material or product under harsh conditions. | If the substrate is sensitive to strong acid, consider using base-catalyzed hydrolysis.[4] Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after completion. |
| Difficulty in precipitating the product after acidification | The product may be more soluble in the aqueous solution than expected. | After acidification, cool the solution in an ice bath to decrease solubility. If precipitation is still poor, extract the aqueous solution with an organic solvent like ethyl acetate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3-Methylisoquinoline
This protocol is adapted from procedures for the oxidation of similar heterocyclic methyl groups.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-methylisoquinoline (1.0 eq) and a suitable solvent like dioxane or xylene.
-
Reagent Addition: Add selenium dioxide (SeO₂) (1.1 - 2.0 eq). Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to reflux (around 180°C for xylene) and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.
-
Work-up:
-
Cool the reaction mixture and filter to remove the black selenium precipitate.
-
Extract the filtrate with an aqueous sodium bicarbonate solution.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material and non-acidic byproducts.
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 2-3, which should precipitate the this compound.
-
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of this compound via Hydrolysis of Isoquinoline-3-carbonitrile
This is a general procedure for the hydrolysis of aromatic nitriles.
A. Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, add isoquinoline-3-carbonitrile (1.0 eq) and an aqueous solution of a strong acid, such as 10 M sulfuric acid.[3]
-
Heating: Heat the mixture to reflux with vigorous stirring for 6-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification: The crude product can be purified by recrystallization.
B. Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve isoquinoline-3-carbonitrile (1.0 eq) in ethanol or an ethanol/water mixture. Add an aqueous solution of sodium hydroxide or potassium hydroxide (3-5 equivalents).[4]
-
Heating: Heat the mixture to reflux for 2-12 hours, monitoring the reaction's progress.[4]
-
Work-up:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the remaining aqueous residue in water and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.[4]
-
-
Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield (for similar systems) | Advantages | Disadvantages |
| Oxidation | 3-Methylisoquinoline | Selenium dioxide (SeO₂) | High temperature (e.g., 180°C)[1] | Low to moderate (e.g., 23% for the aldehyde)[1] | Commercially available starting material. | Low yield, formation of byproducts, harsh conditions, toxicity of selenium. |
| Hydrolysis | Isoquinoline-3-carbonitrile | H₂SO₄ or NaOH | Reflux in aqueous solution | Generally good to high | Cleaner reaction, higher potential yield. | Requires synthesis of the nitrile precursor. |
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. datapdf.com [datapdf.com]
Technical Support Center: Purification of Crude Isoquinoline-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Isoquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for crude this compound, a solid crystalline compound, are recrystallization and acid-base extraction.[1][2] For highly impure samples or to remove closely related impurities, column chromatography can also be employed.[3]
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities will vary depending on the synthetic route but can generally include:
-
Unreacted starting materials: From syntheses like the Pomeranz–Fritsch or Bischler–Napieralski reactions.[4]
-
Oxidation by-products: If the carboxylic acid is formed by oxidation of a precursor.[5]
-
Colored impurities: Often arise from side reactions or degradation.[6]
-
Residual metallic catalysts: If transition metals like palladium were used in the synthesis.[6]
-
Basic or neutral organic impurities. [7]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][8] Based on available data, the following solvents can be considered for screening[9]:
-
Good Solvents (for dissolving): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Sparingly Soluble Solvents (potential for crystallization): Ethanol, Water[10]
Binary solvent systems are often effective. A common approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (like DMF or ethanol) and then slowly add a "poor" solvent (like water) until the solution becomes turbid. The solution is then clarified with a few drops of the "good" solvent and allowed to cool slowly.[11]
Q4: My compound is not dissolving in common recrystallization solvents. What should I do?
A4: If solubility is an issue, consider using a more powerful solvent like DMF or DMSO to dissolve the compound at an elevated temperature.[9] Be aware that these high-boiling point solvents can be difficult to remove completely from the final product. An alternative is to perform an acid-base extraction to first isolate the carboxylic acid from insoluble neutral impurities.[12]
Troubleshooting Guides
Recrystallization Issues
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| "Oiling out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Lower the temperature at which the compound dissolves by using a lower-boiling point solvent or a binary solvent system. 2. Re-heat the oiled-out solution and add more solvent to decrease saturation before cooling again, very slowly.[13] |
| No crystals form upon cooling | The solution is not sufficiently saturated, or nucleation has not initiated. | 1. If too much solvent was added, carefully evaporate some of it and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface. 3. Add a seed crystal of pure this compound.[13] 4. Cool the solution in an ice bath to further decrease solubility.[2] |
| Low recovery of purified product | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Product is still colored after recrystallization | Colored impurities have similar solubility profiles to the product. | 1. Perform a hot filtration step after dissolving the crude product to remove any insoluble colored impurities. 2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out before cooling. Be aware that charcoal can also adsorb some of your product.[6] |
Purity Issues After Initial Purification
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Presence of neutral or basic impurities in NMR/LC-MS | These impurities were not removed by recrystallization alone. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move to the aqueous layer as its salt, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[12][14][15] |
| Final product has a yellow or brown tint | Residual oxidizable organic impurities. | 1. Use activated carbon during recrystallization. 2. Consider an additional purification step like column chromatography.[6] |
| High levels of residual metal (e.g., Pd) | Inefficient removal of the catalyst from the synthesis. | 1. Pass a solution of the product through a dedicated metal scavenger resin. 2. Some metal complexes can be removed by thorough washing during acid-base extraction.[6] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (20-30 mL) in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15-20 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.[12]
-
Separation: Drain the lower aqueous layer (containing the sodium salt of this compound) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of NaHCO₃ solution (10-15 mL) to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 2M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH 2-3, check with pH paper).[14] A precipitate of pure this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.[1]
Protocol 2: Recrystallization
This protocol should be performed after an initial purification by acid-base extraction or if the crude product is already of reasonable purity.
-
Solvent Selection: Based on small-scale tests, choose a suitable solvent or binary solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat the solution again briefly and then perform a hot filtration to remove the charcoal.
-
Crystallization: If using a binary system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent (ethanol) to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to cool slowly to room temperature.[11] Slow cooling is crucial for the formation of pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them in a vacuum oven.
Visualized Workflows
Caption: A decision-making workflow for selecting the appropriate purification technique.
Caption: Experimental workflow for purification via acid-base extraction.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. This compound CAS#: 6624-49-3 [m.chemicalbook.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. LabXchange [labxchange.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Regioselective Functionalization of the Isoquinoline Ring
Welcome to the technical support center for the regioselective functionalization of the isoquinoline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis and modification of isoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the functionalization of the isoquinoline ring?
The main challenge lies in differentiating the reactivity of the various carbon atoms. The isoquinoline ring system has two distinct rings: a benzene ring and a pyridine ring. Electrophilic substitutions typically occur on the more electron-rich benzene ring, favoring positions C5 and C8.[1][2][3][4] In contrast, nucleophilic substitutions and additions preferentially occur on the electron-deficient pyridine ring, primarily at the C1 position, and sometimes at C3.[1][2][3][5][6] Direct C-H functionalization presents its own set of challenges, often requiring directing groups to achieve high regioselectivity for a specific position.[7][8]
Q2: How does the electronic nature of the isoquinoline ring influence its reactivity?
The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack.[3][5] The C1 and C3 positions are particularly susceptible to nucleophilic attack due to the stabilization of the resulting negative charge by the adjacent nitrogen atom.[1][5] Conversely, the benzene ring is more electron-rich and therefore more reactive towards electrophiles, with substitution favoring the C5 and C8 positions.[2][3][6]
Q3: What is the role of a directing group in C-H functionalization of isoquinolines?
A directing group is a functional group that is introduced onto the isoquinoline scaffold to guide a metal catalyst to a specific C-H bond, thereby enabling its regioselective functionalization.[7][8][9] The directing group coordinates to the metal center, bringing it into close proximity to the target C-H bond and facilitating its cleavage.[7][8] This strategy is crucial for overcoming the inherent reactivity patterns of the isoquinoline ring and achieving functionalization at otherwise less reactive positions.
Q4: How can I improve the regioselectivity of my palladium-catalyzed C-H activation/annulation reaction to favor the formation of 1(2H)-isoquinolinones?
Improving regioselectivity in these reactions often involves a careful optimization of several parameters:
-
Catalyst and Ligands: The choice of the palladium source and the associated ligands is critical. Screening different palladium catalysts and ligands can significantly influence the steric and electronic environment around the metal center, thereby enhancing selectivity.[8]
-
Directing Group: Employing a more sterically demanding or rigid directing group can increase the differentiation between ortho C-H bonds.[8]
-
Reaction Conditions: Lowering the reaction temperature may favor the kinetically controlled product, leading to higher selectivity.[8] Additionally, screening different solvents and additives (bases or acids) can alter the reaction pathway and improve the desired outcome.[8]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (Mixture of C5 and C8 isomers)
-
Possible Cause: The electronic and steric differences between the C5 and C8 positions are not sufficiently pronounced under the current reaction conditions.
-
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the temperature may increase the kinetic selectivity for one isomer over the other.
-
Change the Solvent: The polarity of the solvent can influence the stability of the Wheland intermediates, potentially favoring the formation of one regioisomer.
-
Use a Bulky Electrophile: A sterically hindered electrophile may preferentially react at the less sterically encumbered position.
-
Introduce a Blocking Group: If feasible, temporarily introduce a blocking group at either the C5 or C8 position to direct the substitution to the desired site.
-
Problem 2: Low Yield in Nucleophilic Substitution at the C1 Position
-
Possible Cause: Insufficient activation of the isoquinoline ring, a poor leaving group, or decomposition of the starting material or product.
-
Troubleshooting Steps:
-
Activate the Ring: If the reaction is a nucleophilic aromatic substitution (SNAr), ensure you have a good leaving group at the C1 position (e.g., a halogen). For reactions involving nucleophilic addition followed by oxidation (e.g., Chichibabin reaction), ensure the reaction conditions are appropriate for the specific nucleophile.
-
Optimize the Nucleophile: Use a stronger or more appropriate nucleophile for the desired transformation.
-
Control the Temperature: Both excessively high and low temperatures can be detrimental. Monitor the reaction progress at different temperatures to find the optimal condition.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions.
-
Problem 3: Lack of C-H Activation with a Directing Group
-
Possible Cause: The catalyst is not active, the directing group is not coordinating effectively, or the reaction conditions are not optimal.
-
Troubleshooting Steps:
-
Catalyst Integrity: Ensure the catalyst is fresh and has been stored correctly. Consider trying a different batch or a different pre-catalyst.
-
Directing Group Coordination: Confirm that the directing group is correctly installed and is not sterically hindered in a way that prevents coordination to the metal center.[8]
-
Optimize Additives: Many C-H activation reactions require specific additives such as bases, acids, or oxidants.[7][8] Systematically screen different additives and their stoichiometry.
-
Solvent Screening: The solvent can play a crucial role in catalyst solubility and activity. Test a range of solvents with different polarities and coordinating abilities.
-
Data Presentation
Table 1: Regioselectivity in Electrophilic Substitution of Isoquinoline
| Electrophile | Reagent and Conditions | Major Product(s) | Reference |
| NO₂+ | HNO₃/H₂SO₄ | 5-Nitroisoquinoline & 8-Nitroisoquinoline | [1] |
| SO₃ | H₂SO₄ | Isoquinoline-5-sulfonic acid & Isoquinoline-8-sulfonic acid | [4] |
| Br⁺ | Br₂/H₂SO₄ | 5-Bromoisoquinoline & 8-Bromoisoquinoline | [4] |
Table 2: Regioselectivity in Nucleophilic Substitution of Isoquinoline
| Nucleophile | Reagent and Conditions | Major Product | Reference |
| NH₂⁻ | NaNH₂ (Chichibabin reaction) | 1-Aminoisoquinoline | [1] |
| R-Li | R-Li | 1-Alkyl/Aryl-1,2-dihydroisoquinoline (after quenching) | [4] |
| R-MgBr | R-MgBr | 1-Alkyl/Aryl-1,2-dihydroisoquinoline (after quenching) | [4] |
Table 3: Comparison of Directing Groups for C-H Functionalization
| Directing Group | Target Position | Metal Catalyst | Typical Reaction | Reference |
| N-methoxyamide | C8 (ortho) | Pd(II) | Annulation with allenes | [7] |
| Hydrazone | ortho | Rh(III) | Annulation with alkynes | [10][11] |
| Oxime | ortho | Ru(II), Pd(II) | Cyclization with alkynes | [12] |
| N-pivaloyloxy | ortho | Rh(III) | Annulation with alkynes | [13] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Activation/Annulation for the Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones
This protocol is adapted from the work of Li et al. and describes the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and 2,3-allenoic acid esters.[7]
Materials:
-
N-methoxybenzamide (0.50 mmol)
-
2,3-allenoic acid ester (1.5 mmol, 3 equiv.)
-
Silver(I) carbonate (Ag₂CO₃) (1 mmol, 2 equiv.)
-
N,N-diisopropylethylamine (DIPEA) (1 mmol, 2 equiv.)
-
Bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂) (0.05 mmol, 10 mol%)
-
Toluene (5 mL)
-
Oven-dried 25 mL round-bottom flask
Procedure:
-
To the oven-dried 25 mL round-bottom flask, add N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol), silver(I) carbonate (1 mmol), and bis(acetonitrile)dichloropalladium(II) (0.05 mmol).
-
Add toluene (5 mL) and N,N-diisopropylethylamine (1 mmol) to the flask.
-
Heat the reaction mixture at 85 °C for 4 hours under an air atmosphere.
-
Allow the mixture to cool to room temperature.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed C-H Activation/Annulation for the Synthesis of Substituted Isoquinolines
This protocol is based on the work of Chuang et al. for the synthesis of 1-methyl-3,4-diphenylisoquinoline from a hydrazone-directed C-H activation.[10]
Materials:
-
Acetophenone N,N-dimethylhydrazone (1a)
-
Diphenylacetylene (2a)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Acetic acid (AcOH) (1 equiv.)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, combine acetophenone N,N-dimethylhydrazone (1a), diphenylacetylene (2a), and [RhCp*Cl₂]₂ (2.5 mol%).
-
Add methanol as the solvent and acetic acid (1 equiv.).
-
Heat the reaction mixture at 90 °C for 8 hours.
-
After completion, cool the reaction to room temperature.
-
Isolate and purify the product, 1-methyl-3,4-diphenylisoquinoline (3aa), using standard chromatographic techniques.
Visualizations
Caption: Electrophilic substitution pathway on the isoquinoline ring.
Caption: Nucleophilic substitution pathway on the isoquinoline ring.
Caption: General workflow for directed C-H functionalization.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. quora.com [quora.com]
- 6. Quinoline and Isoquinoline [quimicaorganica.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Isoquinoline synthesis [organic-chemistry.org]
- 13. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in Isoquinoline Synthesis
Welcome to the Technical Support Center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with low reactivity in key isoquinoline synthesis methodologies. Here, you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and quantitative data to optimize your reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions.
General Troubleshooting Workflow
Before diving into specific reaction troubleshooting, consider this general workflow when encountering low reactivity or yield in your isoquinoline synthesis.
Caption: A general workflow for troubleshooting low-yield isoquinoline synthesis reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a method for the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent in acidic conditions.[1][2][3][4]
FAQs
-
Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the primary reasons?
-
A1: Low yields are often due to a deactivated aromatic ring (electron-withdrawing groups), an insufficiently strong dehydrating agent, inappropriate reaction conditions (temperature, solvent), or competing side reactions like the retro-Ritter reaction.[1] The reaction is most effective when the benzene ring has electron-donating groups.[4]
-
-
Q2: How do I choose the right dehydrating agent?
-
A2: The choice of dehydrating agent is critical. For reactive substrates, phosphorus oxychloride (POCl₃) is common.[3] For less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or milder, modern reagents like triflic anhydride (Tf₂O) with 2-chloropyridine may be necessary.[1]
-
-
Q3: I'm observing a significant amount of a styrene derivative as a byproduct. How can I minimize this?
-
A3: The formation of a styrene derivative indicates a retro-Ritter side reaction.[1] To mitigate this, you can try using the corresponding nitrile as a solvent to shift the equilibrium.[5] Alternatively, employing milder conditions, such as the Tf₂O and 2-chloropyridine system at lower temperatures, can suppress this side reaction.[1]
-
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[1] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1] |
| The dehydrating agent is not potent enough for the specific substrate. | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1] |
| Reaction Mixture Becomes a Thick Tar | Polymerization or decomposition is occurring at high temperatures. | Carefully control the reaction temperature; a gradual increase may be beneficial. Ensure the reaction is stopped once the starting material is consumed to avoid prolonged heating. Use a sufficient volume of solvent to maintain a stirrable mixture.[1] |
Quantitative Data: Effect of Dehydrating Agent on Yield
| Dehydrating Agent | Conditions | Yield (%) | Reference |
| POCl₃ | Toluene, reflux, 4h | 65 | [1] |
| P₂O₅, POCl₃ | Toluene, reflux, 2h | 85 | [1] |
| Tf₂O, 2-chloropyridine | CH₂Cl₂, -20°C to 0°C, 1h | 92 | [1] |
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[6][7]
FAQs
-
Q1: My Pictet-Spengler reaction has a low yield. What are the common causes?
-
A1: Common reasons for low yield include an insufficiently acidic catalyst, decomposition of starting materials under harsh conditions, impure reagents (especially the aldehyde), or steric hindrance from bulky substituents.[8]
-
-
Q2: What are the recommended catalysts and solvents?
-
Q3: Can I use ketones instead of aldehydes in this reaction?
-
A3: Yes, ketones can be used, which will lead to 1,1-disubstituted products. However, the reaction is often more challenging due to the lower reactivity and increased steric hindrance of ketones, potentially requiring harsher conditions.[8]
-
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficiently acidic catalyst. | Use a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂. The choice of acid can significantly impact the yield.[8] |
| Decomposition of starting materials. | Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. For sensitive substrates, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.[8] | |
| Poor quality reagents. | Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion.[8] | |
| Mixture of Diastereomers | Reaction conditions favoring a mixture of kinetic and thermodynamic products. | Temperature control is critical; lower temperatures generally favor the kinetically controlled product. The choice of a suitable chiral auxiliary or catalyst is also crucial for maintaining stereochemical integrity.[8] |
Quantitative Data: Catalyst and Aldehyde Influence on Yield
| Amine Substrate | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | TFA / CH₂Cl₂ | 85 | [9] |
| Tryptamine | Formaldehyde | HCl / H₂O | 90 | [6] |
| Dopamine | Acetaldehyde | H₂SO₄ / EtOH | 75 | [7] |
| Phenethylamine | Glyoxylic acid | TFA / CH₂Cl₂ | 68 | [8] |
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[10][11]
FAQs
-
Q1: My Pomeranz-Fritsch reaction is giving a low yield. What should I investigate?
-
A1: Low yields can often be attributed to incomplete formation of the initial Schiff base (the benzalaminoacetal), unfavorable electronic effects of substituents on the aromatic ring, an inappropriate acid catalyst, or suboptimal reaction temperature and time.[1]
-
-
Q2: How do substituents on the benzaldehyde affect the reaction?
-
A2: Electron-donating groups (e.g., -OCH₃) on the aromatic ring activate it towards electrophilic attack and generally lead to higher yields. Conversely, electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making cyclization more difficult and often resulting in lower yields or reaction failure.[1]
-
-
Q3: I am observing a significant amount of an oxazole byproduct. What can I do?
-
A3: Oxazole formation is a known competing side reaction.[12] Using a less harsh acid catalyst or optimizing the reaction temperature may help to favor the desired isoquinoline formation. Strongly activating groups on the aromatic ring can also help to accelerate the desired cyclization and outcompete the oxazole formation pathway.
-
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Low Yield or Reaction Failure | Incomplete Schiff base formation. | Ensure anhydrous conditions to favor imine formation. Using a Dean-Stark apparatus to remove water can be beneficial.[1] |
| Deactivated aromatic ring (electron-withdrawing groups). | Consider a different synthetic route or a modification of the substrate to include activating groups. | |
| Inappropriate acid catalyst. | While concentrated sulfuric acid is traditional, it can cause charring. Try alternative acid catalysts like polyphosphoric acid (PPA) or Lewis acids such as trifluoroacetic anhydride.[11] | |
| Sluggish Reaction | The reaction is sluggish with a particular acid. | If using methanesulfonic acid, increasing the equivalents (from 2 to 10 or even 20) can significantly improve the yield.[10] |
Quantitative Data: Acid Catalyst and Substituent Effects on Yield
| Benzaldehyde Derivative | Acid Catalyst | Yield (%) | Reference |
| 3,4-Dimethoxybenzaldehyde | H₂SO₄ | 75 | [1] |
| Benzaldehyde | H₂SO₄ | 40 | [1] |
| 4-Nitrobenzaldehyde | H₂SO₄ | <10 | [1] |
| 3,4,5-Trimethoxybenzaldehyde | TFA | 46 | [10] |
| 3,4,5-Trimethoxybenzaldehyde | CH₃COOH/H₂SO₄ | 30-36 | [10] |
| 3,4,5-Trimethoxybenzaldehyde | Methanesulfonic acid (20 equiv) | 52 | [10] |
Schlittler-Müller Reaction
The Schlittler-Müller reaction is a modification of the Pomeranz-Fritsch synthesis that utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials to produce C1-substituted isoquinolines.[10][13]
FAQs
-
Q1: What are the main advantages of the Schlittler-Müller modification over the standard Pomeranz-Fritsch reaction?
-
A1: The primary advantage is the ability to introduce a substituent at the C1 position of the isoquinoline ring, which is not possible in the traditional Pomeranz-Fritsch synthesis.[10]
-
-
Q2: My Schlittler-Müller reaction is not proceeding as expected. What are some potential issues?
-
A2: Similar to the Pomeranz-Fritsch reaction, low reactivity can be due to a deactivated benzylamine (electron-withdrawing groups on the aromatic ring), instability of the glyoxal hemiacetal, or suboptimal reaction conditions for the cyclization step.
-
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Low Yield of Isoquinoline | Incomplete formation of the initial imine between the benzylamine and glyoxal hemiacetal. | Ensure the glyoxal hemiacetal is of good quality and used in appropriate stoichiometry. The reaction to form the imine may require gentle heating. |
| The benzylamine is deactivated due to electron-withdrawing groups. | This modification works best with electron-rich benzylamines. If your substrate is deactivated, consider increasing the strength of the acid catalyst for the cyclization step. | |
| Harsh cyclization conditions leading to decomposition. | If using strong acids like concentrated H₂SO₄ leads to charring, explore milder acidic conditions or alternative acid catalysts. |
Quantitative Data: Substrate Scope in a Modified Schlittler-Müller Approach
| Amine Component | Product Yield (%) | Reference |
| 3,4,5-Trimethoxybenzylamine | 75 | [10] |
| 3,4-(Methylenedioxy)benzylamine | 72 | [10] |
| Thiophen-3-yl-methylamine | 65 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Basify the aqueous mixture with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a pH of 8-9. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines.[8]
-
Setup: In a round-bottom flask, dissolve the tryptamine derivative (1.0 equiv) in a suitable solvent (e.g., dichloromethane or methanol).
-
Reagent Addition: Add the aldehyde (1.1-1.2 equiv) to the solution at room temperature.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 1-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Pomeranz-Fritsch Reaction
This protocol is a general guideline for the synthesis of substituted isoquinolines.[1]
-
Schiff Base Formation: Dissolve the benzaldehyde derivative (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).
-
Cyclization: Cool the reaction mixture and carefully add it to a stirred solution of the acid catalyst (e.g., concentrated sulfuric acid) at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to warm to the desired temperature and stir until the cyclization is complete (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4: General Procedure for Schlittler-Müller Reaction
This protocol outlines a general procedure for the C1-substituted isoquinoline synthesis.[10][13]
-
Imine Formation: In a suitable solvent, combine the substituted benzylamine (1.0 equiv) and glyoxal hemiacetal (1.0-1.2 equiv). The mixture may be gently warmed to facilitate imine formation.
-
Cyclization: Once the imine formation is complete (as monitored by TLC or NMR), add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Reaction: Heat the reaction mixture to the appropriate temperature to effect cyclization. Monitor the progress by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Pomeranz-Fritsch reaction (Protocol 3).
Signaling Pathways and Logical Relationships
Caption: Simplified mechanisms for the four key isoquinoline syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. DSpace [scholarworks.umass.edu]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pomeranz-Fritsch Reaction [drugfuture.com]
Catalyst deactivation and poisoning in palladium-catalyzed isoquinoline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed isoquinoline synthesis. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and poisoning.
Troubleshooting Guides
Guide 1: Low or No Product Yield
Problem: The reaction shows low conversion of starting materials or complete failure to produce the desired isoquinoline product.
Initial Checks:
-
Confirm Reagent Integrity: Verify the purity and integrity of all reagents, including the palladium catalyst, ligands, bases, and solvents. Impurities are a frequent cause of catalyst poisoning.
-
Verify Reaction Conditions: Double-check reaction temperature, pressure, and reaction time against the established protocol.
Troubleshooting Steps:
| Observation | Possible Cause | Suggested Solution |
| Black precipitate (palladium black) is observed. | Catalyst agglomeration and decomposition. | - Use stabilizing ligands (e.g., bulky, electron-rich phosphines).- Lower the reaction temperature and extend the reaction time.- Ensure a strictly inert atmosphere to prevent oxidation. |
| No reaction, starting materials intact. | Catalyst Poisoning: The catalyst's active sites are blocked. | - Purify all reagents and solvents. Common poisons include sulfur, halides, and nitrogen-containing heterocycles.[1] - Perform a test reaction with high-purity reagents to confirm poisoning. |
| Reaction starts but does not go to completion. | Gradual Catalyst Deactivation: The catalyst is losing activity over time. | - The isoquinoline product itself can act as a poison by coordinating to the palladium center. Consider using a higher catalyst loading or a more robust catalyst system.- Substrate or product inhibition may be occurring. Try adjusting the concentration of reactants. |
| Inconsistent yields between batches. | Variations in reagent quality or experimental setup. | - Use reagents from the same batch for a series of experiments.- Ensure consistent inert atmosphere techniques and solvent degassing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of palladium catalyst deactivation in isoquinoline synthesis?
A1: The most common causes include:
-
Catalyst Poisoning: Impurities in the reagents or solvents, such as sulfur compounds, can irreversibly bind to the palladium catalyst. The nitrogen atom of the isoquinoline ring can also act as a poison by coordinating to the palladium center.
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can agglomerate to form inactive palladium black. Oxidation to inactive Pd(II) species can also occur if the reaction is not maintained under a strictly inert atmosphere.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, which reduces their ability to stabilize the palladium catalyst.
-
Thermal Degradation: High reaction temperatures can lead to the sintering of supported catalysts, reducing the active surface area.
Q2: I'm performing a Larock isoquinoline synthesis and getting low yields. What are some specific troubleshooting tips for this reaction?
A2: The Larock isoquinoline synthesis can be sensitive to reaction conditions. Here are some tips:
-
Harsh Conditions: This reaction often requires high temperatures (e.g., 100 °C), which can promote catalyst decomposition.[2] If you observe palladium black, try slightly lowering the temperature and increasing the reaction time.
-
Strong Coordination of Isoquinoline: The isoquinoline product can strongly coordinate to the palladium catalyst, leading to product inhibition.[2] Using a more electron-donating and sterically hindered ligand may help to mitigate this effect.
-
Substrate Scope: Be aware that the electronic properties of your substrates can significantly impact the reaction outcome. Electron-donating or withdrawing groups on the starting materials can affect the catalytic cycle.
Q3: Can I regenerate my deactivated palladium catalyst?
A3: Yes, in many cases, deactivated palladium catalysts can be regenerated. The appropriate method depends on the cause of deactivation. Common methods include:
-
Washing: For deactivation caused by adsorbed impurities or byproducts, washing the catalyst with appropriate solvents can restore activity.
-
Thermal Treatment: For deactivation by coking or certain organic poisons, thermal treatment under an inert or oxidative atmosphere can be effective.
-
Chemical Treatment: Deactivated catalysts can sometimes be regenerated by chemical treatment, such as oxidation followed by reduction, or by washing with acidic or basic solutions.
Data Presentation
Table 1: Quantitative Impact of Catalyst Poisons on Palladium Catalyst Performance
| Poison | Catalyst System | Reaction | Observed Effect | Reference |
| Sulfur Dioxide (SO₂) | Pd/Al₂O₃ | Hydrocarbon Oxidation | Light-off temperature (T₅₀) increased by 50-100 °C. | [3] |
| Sulfur | Pd based catalyst | Methane Oxidation | 30% drop in methane conversion in 5.5 hours at 240 °C. | [4] |
Table 2: Effectiveness of Catalyst Regeneration Methods
| Deactivation Cause | Catalyst | Regeneration Method | Result | Reference |
| Carbonaceous deposits | Pd/C | Air flow (50 mL/min) at 250 °C for 12 hours. | Recovered over 80% of initial conversion. | [3] |
| Blockage of catalyst pores | Pd(OH)₂/C | Washing with chloroform and glacial acetic acid. | Regenerated catalyst could be recycled 4 times with high yield (>70%). | [5] |
| Sulfide poisoning | Pd-based catalyst | Treatment with 20 mM sodium hypochlorite. | Quick and complete regeneration of the catalyst. | [6] |
Experimental Protocols
Protocol 1: Diagnosing Catalyst Poisoning
This protocol helps to determine if catalyst poisoning is the cause of reaction failure.
1. Baseline Reaction:
- Run the palladium-catalyzed isoquinoline synthesis under your standard conditions with the current batches of reagents and solvents.
- Carefully record the reaction profile (e.g., by TLC or GC/MS) and the final product yield.
2. High-Purity Reaction:
- Run the reaction again under the exact same conditions, but with the highest purity reagents and solvents available.
- Use freshly purified and degassed solvents.
- Use a fresh bottle of palladium catalyst and ligand.
3. Comparison:
- If the high-purity reaction shows a significant improvement in yield and/or reaction rate, it is highly likely that your original reagents or solvents contain impurities that are poisoning the catalyst.
Protocol 2: Thermal Regeneration of Deactivated Pd/C Catalyst
This protocol is suitable for regenerating Pd/C catalysts deactivated by coking or deposition of organic residues.
1. Catalyst Recovery:
- Filter the reaction mixture to recover the deactivated Pd/C catalyst.
- Wash the catalyst thoroughly with a suitable solvent (e.g., the reaction solvent, followed by a low-boiling point solvent like methanol or acetone) to remove any adsorbed species.
- Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
2. Thermal Treatment:
- Place the dried, deactivated catalyst in a tube furnace.
- Heat the catalyst under a slow flow of inert gas (e.g., nitrogen or argon) to the desired temperature (a typical starting point is 250 °C). The heating rate should be controlled (e.g., 5 °C/min).
- Hold at the target temperature for a set period (e.g., 3 hours).
- Cool the catalyst to room temperature under the inert gas flow.
3. (Optional) Oxidative/Reductive Treatment:
- For more stubborn carbonaceous deposits, a controlled oxidation step can be introduced. After the initial inert heating, switch the gas flow to a dilute air/nitrogen mixture and hold at the target temperature.
- Following oxidation, the palladium will be in an oxidized state (PdO). A reduction step under a hydrogen/nitrogen flow is necessary to regenerate the active Pd(0) species.
Caution: Thermal treatments, especially involving hydrogen, should be carried out with appropriate safety precautions.
Mandatory Visualizations
Caption: A troubleshooting workflow for catalyst deactivation.
Caption: A workflow for regenerating deactivated palladium catalysts.
References
Technical Support Center: Separation of Substituted Isoquinoline Regioisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of regioisomers of substituted isoquinolines.
Troubleshooting Guides
This section addresses specific issues you may encounter during the separation of substituted isoquinoline regioisomers.
High-Performance Liquid Chromatography (HPLC)
Q: Why are my substituted isoquinoline regioisomers showing poor resolution or co-eluting in Reverse-Phase HPLC?
A: This is a common challenge due to the subtle differences in polarity and pKa values between regioisomers. Here are several troubleshooting steps to improve resolution:
-
Optimize Mobile Phase pH: The retention of basic isoquinolines is highly sensitive to the pH of the mobile phase.[1]
-
Strategy: Systematically vary the mobile phase pH. A good starting point is to prepare a series of buffered mobile phases with pH values ranging from 3 to 6.[1]
-
Rationale: Small changes in pH can alter the degree of ionization of the nitrogen atom in the isoquinoline ring, leading to changes in retention and potentially improving selectivity between regioisomers.[2] For basic compounds, operating at a pH 2-3 units below the pKa of the analytes will ensure they are fully protonated and in a single ionic form, which can lead to sharper peaks.
-
-
Change the Organic Modifier:
-
Strategy: If you are using acetonitrile, switch to methanol, or vice versa. You can also try mixtures of the two.
-
Rationale: Different organic modifiers alter the selectivity of the separation by changing the interactions between the analytes and the stationary phase.
-
-
Adjust the Gradient Profile:
-
Strategy: If using a gradient elution, make the gradient shallower.
-
Rationale: A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can improve the separation of closely eluting peaks.
-
-
Modify Column Temperature:
-
Strategy: Use a column oven to systematically vary the temperature (e.g., in 5 °C increments from 25 °C to 45 °C).
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.
-
-
Change the Stationary Phase:
-
Strategy: If optimizing the mobile phase is insufficient, try a column with a different stationary phase. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds compared to standard C18 columns.
-
Rationale: The separation can be enhanced by utilizing different retention mechanisms, such as π-π interactions offered by phenyl-based stationary phases.
-
Q: I'm observing significant peak tailing for my isoquinoline regioisomers. What can I do to improve peak shape?
A: Peak tailing for basic compounds like isoquinolines is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.
-
Use Mobile Phase Additives:
-
Strategy: Add a small amount of a basic modifier, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase.
-
Rationale: These additives act as silanol-masking agents, competitively binding to the active silanol sites and reducing their interaction with the basic isoquinoline analytes.
-
-
Lower the Mobile Phase pH:
-
Strategy: Acidify the mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) to a pH below 3.
-
Rationale: At low pH, the residual silanol groups are protonated and less likely to interact with the protonated basic analytes.
-
-
Choose an Appropriate Column:
-
Strategy: Use a modern, high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have a lower concentration of active silanol groups.
-
-
Reduce Sample Overload:
-
Strategy: Dilute your sample or inject a smaller volume.
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Supercritical Fluid Chromatography (SFC)
Q: My isoquinoline regioisomers are not separating well using SFC. What parameters can I optimize?
A: SFC is a powerful technique for separating isomers. Here’s how you can troubleshoot poor separation:
-
Screen Different Stationary Phases:
-
Strategy: The choice of stationary phase is critical in SFC. Screen a variety of columns with different selectivities, including chiral stationary phases (CSPs) even for achiral separations, as they can offer unique selectivity for positional isomers.
-
Rationale: The separation mechanism in SFC is complex and highly dependent on the interactions between the analyte, stationary phase, co-solvent, and CO2.
-
-
Optimize the Co-solvent and Additives:
-
Strategy: Methanol is a common co-solvent. Try switching to ethanol or isopropanol. Also, consider adding additives. For basic compounds, a small amount of a basic additive (e.g., 0.1% diethylamine) can improve peak shape and selectivity.
-
Rationale: The co-solvent and additives modify the polarity of the mobile phase and interact with the stationary phase, influencing retention and selectivity.
-
-
Adjust Backpressure and Temperature:
-
Strategy: Systematically vary the backpressure (e.g., from 100 to 200 bar) and temperature (e.g., from 30 to 50 °C).
-
Rationale: In SFC, pressure and temperature control the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the primary challenge in separating regioisomers of substituted isoquinolines?
A: The main difficulty lies in their very similar physicochemical properties. Regioisomers have the same molecular formula and weight. The only difference is the position of the substituent on the isoquinoline core, which often results in only minor differences in polarity, pKa, and hydrophobicity, making them difficult to resolve with standard chromatographic methods.[1]
Q: How do I choose between HPLC, SFC, and preparative TLC for separating my isoquinoline regioisomers?
A: The choice depends on the scale of the separation, the complexity of the mixture, and the available equipment.
-
HPLC (High-Performance Liquid Chromatography): This is the most common and versatile technique. It is suitable for both analytical and preparative scale separations. Reverse-phase HPLC is a good starting point, but normal-phase or HILIC may also be effective.
-
SFC (Supercritical Fluid Chromatography): SFC is often faster and uses less organic solvent than HPLC, making it a "greener" alternative.[3] It can provide different selectivity compared to HPLC and is particularly well-suited for separating isomers, including chiral and positional isomers.
-
Preparative TLC (Thin-Layer Chromatography): This is a simple and inexpensive method for small-scale purifications (typically <100 mg).[4] It is useful for quickly screening solvent systems and for isolating small amounts of material for further analysis.
Q: Can crystallization be used to separate substituted isoquinoline regioisomers?
A: Yes, fractional crystallization can be an effective method, especially if the regioisomers have significantly different solubilities in a particular solvent system or form crystals with different morphologies. This method is often used for larger-scale purifications. The process involves dissolving the mixture of isomers in a hot solvent and then allowing it to cool slowly. One isomer may crystallize out preferentially, leaving the other isomers in the solution.
Quantitative Data on Regioisomer Separation
The following table summarizes typical starting conditions and expected results for the HPLC separation of various substituted isoquinoline regioisomers. These are representative examples, and optimization will be required for specific applications.
| Substituent | Regioisomer Mixture | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Bromo | 4-Bromo- and other isomers | Newcrom R1, 5 µm, 4.6x150 mm[5] | A: Water with 0.1% H₃PO₄B: AcetonitrileGradient: 20-50% B in 10 min | 1.0 | 30 | > 1.5 (achievable with optimization) |
| Nitro | 5-Nitro- and other isomers | Newcrom R1, 5 µm, 4.6x150 mm | A: Water with 0.1% H₃PO₄B: AcetonitrileGradient: 30-60% B in 10 min | 1.0 | 35 | > 1.5 (achievable with optimization) |
| Methyl | 3-Methyl- and other isomers | Newcrom R1, 5 µm, 4.6x150 mm[6] | A: Water with 0.1% H₃PO₄B: AcetonitrileGradient: 15-45% B in 10 min | 1.0 | 30 | > 1.5 (achievable with optimization) |
| Fluoro | Fluoro-substituted isomers | C18, 5 µm, 4.6x250 mm | A: 10 mM Ammonium Acetate (pH 4.5)B: MethanolIsocratic: 60% B | 0.8 | 40 | 1.2 - 2.0 (highly dependent on isomer) |
Experimental Protocols
Protocol 1: HPLC Method for Separation of Bromoisoquinoline Regioisomers
This protocol provides a starting point for the separation of a mixture of bromoisoquinoline regioisomers.
-
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 5 µm, 4.6 x 250 mm
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Sample: Mixture of bromoisoquinoline regioisomers dissolved in 50:50 acetonitrile:water at 1 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes.
-
Inject the sample.
-
Run the gradient program and collect the data.
-
Analyze the chromatogram for resolution between the regioisomer peaks. If resolution is less than 1.5, further optimization of the gradient slope, temperature, or mobile phase pH may be necessary.
-
Protocol 2: Preparative TLC for Isolation of Substituted Isoquinoline Regioisomers
This protocol describes the purification of a small quantity (20-50 mg) of a mixture of two closely related regioisomers.
-
Materials:
-
Preparative TLC plates (e.g., 20x20 cm, 1000 µm silica gel layer)
-
TLC developing chamber
-
Capillary tubes or syringe for sample application
-
UV lamp (254 nm)
-
Scraper (e.g., razor blade or spatula)
-
Glass funnel with a cotton plug or a fritted glass funnel
-
Elution solvent (e.g., ethyl acetate or methanol)
-
Developing solvent system (determined by analytical TLC, e.g., 30:70 Ethyl Acetate:Hexane)
-
-
Procedure:
-
Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Using a capillary tube or syringe, carefully apply the solution as a narrow band across the origin line of the preparative TLC plate, about 2 cm from the bottom edge. Allow the solvent to evaporate completely.
-
Place the plate in the developing chamber containing the developing solvent. Ensure the solvent level is below the origin line.
-
Allow the solvent to ascend the plate until it is about 1-2 cm from the top.
-
Remove the plate from the chamber and allow it to air dry.
-
Visualize the separated bands under a UV lamp and mark their locations with a pencil.
-
Carefully scrape the silica gel containing each desired band into separate flasks.
-
To extract the compound, add a polar elution solvent (e.g., 10-20 mL of ethyl acetate) to the silica gel, swirl, and then filter the mixture through a funnel with a cotton plug into a clean, pre-weighed round-bottom flask.
-
Repeat the extraction of the silica gel 2-3 times to ensure complete recovery.
-
Combine the filtrates and remove the solvent using a rotary evaporator to obtain the purified regioisomer.
-
Visualizations
Troubleshooting Workflow for Poor HPLC Resolution
Caption: A logical workflow for troubleshooting poor resolution in HPLC separation of isoquinoline regioisomers.
Multi-Step Purification Strategy for a Crude Mixture of Regioisomers
Caption: A workflow diagram illustrating a multi-step strategy for the purification of substituted isoquinoline regioisomers.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. reddit.com [reddit.com]
- 5. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Isoquinoline-3-carboxylic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation pathways of Isoquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a heterocyclic aromatic carboxylic acid. Key stability concerns include its susceptibility to decarboxylation, particularly at elevated temperatures, and potential degradation under harsh acidic, basic, oxidative, and photolytic conditions. The isoquinoline ring itself is relatively stable, but the carboxylic acid functional group can be reactive.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible:
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide to form isoquinoline is a likely degradation pathway, especially under thermal stress.[1]
-
Oxidative Degradation: While the isoquinoline ring is somewhat resistant to oxidation, strong oxidizing agents or prolonged exposure to atmospheric oxygen (autooxidation) could lead to the formation of N-oxides or ring-opened products. Studies on related isoquinolinone derivatives have shown susceptibility to autooxidation.[2][3]
-
Hydrolysis: Under forced acidic or basic conditions, while the core structure is generally stable, changes in solubility and physical form may occur.
-
Photodegradation: Aromatic systems can be susceptible to photodegradation. For isoquinoline derivatives, this could involve complex reactions leading to various byproducts.
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated. A supplier datasheet suggests that the compound is stable for at least four years when stored at -20°C.[4] For routine laboratory use, storing in a desiccator at room temperature and minimizing exposure to light and air is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | 1. Impurities from synthesis. 2. On-column degradation. 3. Degradation in solution. | 1. Obtain a certificate of analysis for the batch to check for known impurities. 2. Use a milder mobile phase (e.g., adjust pH, use a different buffer). 3. Prepare fresh solutions and analyze immediately. Protect the solution from light. |
| Loss of assay value over time in stability studies. | 1. Degradation of the compound. 2. Sublimation of the compound. | 1. Perform forced degradation studies to identify degradation products and establish a stability-indicating method. 2. Ensure sample containers are properly sealed. |
| Inconsistent results in forced degradation studies. | 1. Variability in stress conditions. 2. Non-homogeneity of the sample. | 1. Precisely control temperature, pH, and light exposure. 2. Ensure the sample is fully dissolved and homogenous before applying stress. |
| Difficulty in separating degradation products from the parent peak in HPLC. | 1. Inadequate chromatographic conditions. | 1. Optimize the mobile phase composition, pH, and gradient. 2. Try a different column chemistry (e.g., C18, phenyl-hexyl). |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 105°C for 48 hours. Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: 40% A, 60% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dilute the stressed samples with the mobile phase to an appropriate concentration (e.g., 100 µg/mL) before injection.
Data Presentation
The following tables present hypothetical quantitative data from forced degradation studies to illustrate the expected stability profile of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (Retention Time, min) |
| 0.1 N HCl | 24 | 60 | 8.5 | 2 | DP1 (4.2), DP2 (7.8) |
| 0.1 N NaOH | 24 | 60 | 15.2 | 3 | DP3 (5.1), DP4 (9.3), DP5 (11.5) |
| 3% H₂O₂ | 24 | RT | 12.8 | 2 | DP6 (6.5), DP7 (10.1) |
| Thermal (Solid) | 48 | 105 | 25.1 | 1 | DP8 (Isoquinoline, 14.5) |
| Thermal (Solution) | 24 | 60 | 18.7 | 1 | DP8 (Isoquinoline, 14.5) |
| Photolytic (Solid) | - | - | 5.3 | 1 | DP9 (12.3) |
| Photolytic (Solution) | - | - | 9.8 | 2 | DP9 (12.3), DP10 (15.1) |
Table 2: Peak Purity Results for this compound under Stress Conditions
| Stress Condition | Peak Purity Angle | Peak Purity Threshold | Result |
| 0.1 N HCl | 0.95 | 1.00 | Pass |
| 0.1 N NaOH | 0.92 | 1.00 | Pass |
| 3% H₂O₂ | 0.98 | 1.00 | Pass |
| Thermal (Solid) | 0.96 | 1.00 | Pass |
| Photolytic (Solution) | 0.94 | 1.00 | Pass |
Visualizations
The following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.
References
Troubleshooting low solubility of Isoquinoline-3-carboxylic acid derivatives
Technical Support Center: Isoquinoline-3-Carboxylic Acid Derivatives
Welcome to the technical support center for this compound derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative poorly soluble in aqueous solutions?
A1: this compound and its derivatives often exhibit poor aqueous solubility due to the presence of the large, hydrophobic bicyclic isoquinoline ring system. While the carboxylic acid group is polar, its contribution to overall solubility can be outweighed by the nonpolar aromatic structure. Furthermore, in neutral or acidic pH, the carboxylic acid group is protonated (-COOH), making it less soluble than its deprotonated, anionic form (-COO⁻)[1][2].
Q2: How does pH dramatically affect the solubility of my compound?
A2: The solubility of these acidic compounds is highly pH-dependent.[2][3][4]
-
In acidic to neutral solutions (low pH): The carboxylic acid group remains in its neutral, protonated form (-COOH). This form is less polar and thus less soluble in water. Adding acid to the solution can further decrease solubility due to the common-ion effect[5].
-
In basic solutions (high pH): As the pH increases above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and can readily interact with water molecules, leading to a substantial increase in solubility.[6] Therefore, basic salts are more soluble in acidic solutions, and acidic salts (like yours) are more soluble in basic solutions.[3]
Q3: I'm observing precipitation when adding my DMSO stock solution to an aqueous buffer. What's happening?
A3: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in a polar aprotic solvent like DMSO[7][8] but poorly soluble in the aqueous buffer. When the concentrated DMSO stock is added to the aqueous phase, the local concentration of your compound exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution. To mitigate this, try lowering the initial concentration, adding the DMSO stock dropwise while vortexing vigorously, or using a co-solvent system in your final buffer.[9][10]
Q4: What are the best initial solvents to try for solubilizing my compound?
A4: For initial stock solutions, polar aprotic solvents are generally the most effective. Based on data for the parent compound, this compound, the following are good starting points:
-
High Solubility: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[7][11]
-
Poor Solubility: Water and PBS mixtures without pH adjustment.[7][11]
Always prepare a high-concentration stock in a solvent like DMSO and then dilute it into your experimental medium.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are facing solubility challenges, follow this workflow to systematically find a solution.
Caption: Troubleshooting workflow for solubilizing this compound derivatives.
Data Presentation: Solubility Profiles
Use the following tables as a template to build a solubility profile for your specific derivative. Data for the parent compound, this compound, is provided for reference.
Table 1: Solubility in Common Organic Solvents
| Solvent | Parent Compound Solubility | Your Derivative's Solubility (mg/mL) |
| DMSO | 20 mg/mL[7][11] | Enter Data |
| DMF | 20 mg/mL[7][11] | Enter Data |
| Ethanol | 5 mg/mL[7][11] | Enter Data |
Table 2: Effect of pH on Aqueous Solubility
| Aqueous Medium | Expected Solubility Trend | Your Derivative's Solubility (µg/mL) |
| pH 5.0 Buffer (e.g., Acetate) | Low | Enter Data |
| pH 7.4 Buffer (e.g., PBS) | Low to Moderate | Enter Data |
| pH 9.0 Buffer (e.g., Carbonate) | High | Enter Data |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol determines the solubility of your compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) with known ionic strength.
-
Sample Preparation: Add an excess amount of your solid compound to a microcentrifuge tube for each buffer condition. Ensure the amount added is more than what is expected to dissolve.
-
Equilibration: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding tubes. Seal the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect a known volume of the supernatant from each tube. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Protocol 2: Co-solvent Screening Protocol
This protocol helps identify an effective co-solvent to improve solubility in an aqueous buffer.[9][12][13]
-
Co-solvent Selection: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).[9]
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of your compound stock into your target aqueous buffer (e.g., PBS pH 7.4). This will create a matrix of varying compound and co-solvent concentrations. For example, you can test final co-solvent concentrations of 5%, 2%, 1%, 0.5%, etc.
-
Visual Inspection: After incubating for 1-2 hours at room temperature, visually inspect each well for signs of precipitation. A plate reader measuring light scattering at ~600 nm can also be used for a quantitative assessment of precipitation.
-
Identify Optimal Conditions: Determine the lowest concentration of co-solvent that maintains your desired compound concentration in a soluble state.
Contextual Visualization: Signaling Pathway Inhibition
Many isoquinoline derivatives are developed as protein kinase inhibitors.[14][15][16] Achieving sufficient solubility is critical for the compound to reach and interact with its intracellular target. The diagram below illustrates a simplified PI3K/Akt signaling pathway, a common target in cancer drug development, showing where an isoquinoline-based inhibitor might act.[17]
Caption: Simplified PI3K/Akt signaling pathway with a hypothetical isoquinoline kinase inhibitor.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. fiveable.me [fiveable.me]
- 6. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 7. This compound CAS#: 6624-49-3 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Isoquinoline-3-carboxylic Acid and Quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Isomeric Heterocyclic Carboxylic Acids
Isoquinoline-3-carboxylic acid and quinoline-3-carboxylic acid, as structural isomers, present a compelling case study in how subtle changes in molecular architecture can influence biological activity. While both compounds feature a carboxylic acid moiety attached to a bicyclic heteroaromatic core, the differing position of the nitrogen atom within the ring system leads to distinct electronic and steric properties, which in turn can dictate their interactions with biological targets. This guide provides a comparative overview of their reported biological activities, supported by available experimental data and detailed methodologies, to inform researchers in the fields of medicinal chemistry and drug discovery.
Antiproliferative Activity
Both quinoline and isoquinoline scaffolds are prevalent in a variety of anticancer agents. Studies have explored the potential of their 3-carboxylic acid derivatives as antiproliferative compounds.
Quinoline-3-carboxylic acid has demonstrated notable growth inhibitory effects against the human breast adenocarcinoma cell line, MCF-7.[1] While a specific IC50 value for the parent compound is not consistently reported in readily available literature, its derivatives have been extensively studied. For instance, a series of 2,4-disubstituted quinoline-3-carboxylic acid derivatives exhibited micromolar inhibition against MCF-7 and K562 (human chronic myelogenous leukemia) cell lines.[2]
This compound has been utilized as a synthetic intermediate in the development of novel anti-tumor compounds.[3] Although direct and extensive quantitative data on the antiproliferative activity of the unsubstituted parent acid is limited in the reviewed literature, a study on 3-aminoisoquinolin-1(2H)-one derivatives, which can be conceptually derived from this compound, identified a lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, with a potent average growth inhibition fifty (GI50) value, with a logarithm of -5.18 across a panel of 60 human cancer cell lines.[4] This suggests that the this compound scaffold is a promising starting point for the design of new anticancer agents.
Data Summary: Antiproliferative Activity
| Compound | Cell Line | Activity Metric | Value | Reference |
| Quinoline-3-carboxylic acid | MCF-7 | Growth Inhibition | Remarkable | [1] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (derivative of this compound) | NCI-60 Panel | GI50 (average log) | -5.18 | [4] |
Enzyme Inhibition
The ability to inhibit specific enzymes is a key mechanism of action for many therapeutic agents. Both quinoline and isoquinoline derivatives have been investigated as enzyme inhibitors.
Quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of protein kinase CK2, a serine/threonine kinase implicated in cancer and other diseases. A study on a series of 3-quinoline carboxylic acid derivatives reported IC50 values in the range of 0.65 to 18.2 μM against protein kinase CK2.[5][6] This highlights the potential of the quinoline-3-carboxylic acid scaffold for developing targeted kinase inhibitors.
Direct quantitative data on the enzyme inhibitory activity of the parent This compound is not prominently available in the reviewed scientific literature. However, the broader class of isoquinoline alkaloids is known to possess a wide range of enzyme inhibitory activities.
Data Summary: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Activity Metric | Value Range (for derivatives) | Reference |
| Quinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | IC50 | 0.65 - 18.2 μM | [5][6] |
Experimental Protocols
To facilitate the replication and further investigation of the biological activities discussed, detailed methodologies for key experiments are provided below.
Antiproliferative Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or quinoline-3-carboxylic acid) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Protein Kinase CK2 Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by protein kinase CK2.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human protein kinase CK2, a specific peptide substrate (e.g., RRRADDSDDDDD), and the kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add the test compounds (e.g., quinoline-3-carboxylic acid derivatives) at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP for radiometric detection or unlabeled ATP for non-radiometric methods).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a chelating agent for non-radiometric assays).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection method.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided in DOT language.
Caption: General workflow for assessing antiproliferative activity using the MTT assay.
Caption: Inhibition of Protein Kinase CK2 by quinoline-3-carboxylic acid derivatives.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Comparative study of isoquinoline synthesis methods: Bischler-Napieralski vs. Pictet-Spengler
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the isoquinoline scaffold represents a privileged structure found in a vast array of natural products and pharmacologically active molecules. Among the classical methods for constructing this core, the Bischler-Napieralski and Pictet-Spengler reactions are two of the most prominent and widely utilized. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visual representations of the reaction pathways to aid in methodological selection.
At a Glance: Key Distinctions
The choice between the Bischler-Napieralski and Pictet-Spengler reactions hinges on several key factors, including the desired oxidation state of the final product, the nature of the available starting materials, and the required reaction conditions.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Materials | β-Arylethylamides | β-Arylethylamines and an aldehyde or ketone.[1] |
| Key Reagents | Dehydrating/condensing agents (e.g., POCl₃, P₂O₅, Tf₂O).[2][3] | Protic or Lewis acid catalysts (e.g., HCl, TFA, BF₃·OEt₂).[4] |
| Initial Product | 3,4-Dihydroisoquinolines (an imine).[2][5] | 1,2,3,4-Tetrahydroisoquinolines (a fully saturated heterocycle).[6][7] |
| Subsequent Steps | Often requires a subsequent reduction (e.g., with NaBH₄) to yield a tetrahydroisoquinoline or oxidation to an isoquinoline.[8] | Often the final desired product. |
| Reaction Conditions | Generally requires harsher, refluxing acidic conditions.[3][8] | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[1] |
Reaction Mechanisms and Logical Flow
The fundamental difference between the two syntheses lies in the nature of the electrophilic species that undergoes intramolecular cyclization. The Bischler-Napieralski reaction proceeds through a nitrilium ion intermediate, whereas the Pictet-Spengler reaction involves the cyclization of an iminium ion.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The reaction is typically promoted by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and often requires elevated temperatures.[2] The initial product is a 3,4-dihydroisoquinoline, which can be subsequently reduced to a tetrahydroisoquinoline or oxidized to a fully aromatic isoquinoline.
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] This reaction is mechanistically related to the Mannich reaction and proceeds through an iminium ion intermediate. The nucleophilicity of the aromatic ring is a crucial factor, with electron-rich aromatic systems undergoing cyclization under milder conditions.[1][4] The direct product of the Pictet-Spengler reaction is a 1,2,3,4-tetrahydroisoquinoline.
Comparative Experimental Data
The following tables summarize representative experimental data for both reactions, highlighting the influence of substrates and conditions on reaction outcomes.
Bischler-Napieralski Reaction: Representative Yields
| Substrate (β-Arylethylamide) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | 2 | >75[9] |
| N-(Phenethyl)acetamide | P₂O₅/POCl₃ | - | Reflux | - | Moderate |
| N-(3-Methoxyphenethyl)propionamide | POCl₃ | Acetonitrile | Reflux | 4 | 85[10] |
| N-(Phenethyl)formamide | Tf₂O, 2-chloropyridine | DCE | 0 to rt | 1 | 87[11] |
Pictet-Spengler Reaction: Representative Yields
| Substrate (β-Arylethylamine) | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tryptamine | Formaldehyde | Acetic Acid | Water | rt | 24 | 94 |
| Phenethylamine | Dimethoxymethane | HCl | - | - | - | Good |
| Dopamine | Cyclohexanone | Phosphate Buffer (pH 9) | Methanol/Water | 70 | - | 97[12] |
| 3,4-Dimethoxyphenethylamine | Phenylglyoxal | TFA | CH₂Cl₂ | 0 | 1 | 92 |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Materials:
-
N-acetylhomoveratrylamine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.28 eq)
-
Dry toluene
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve N-acetylhomoveratrylamine in dry toluene.[9]
-
Warm the stirred mixture to 40°C and add phosphorus oxychloride dropwise over 1 hour.[9]
-
After the addition is complete, heat the reaction mixture at reflux for 2 hours.[9]
-
Cool the mixture in an ice bath for 4 hours to allow for precipitation of the product.[9]
-
Collect the solid product by filtration, wash with cold toluene, and dry under vacuum.
Protocol 2: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline
Materials:
-
Tryptamine (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) (cat.)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve tryptamine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid to the solution, followed by the dropwise addition of acetaldehyde.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Method Selection
The selection between the Bischler-Napieralski and Pictet-Spengler reactions can be guided by a systematic evaluation of the synthetic goals and available resources.
Conclusion
Both the Bischler-Napieralski and Pictet-Spengler reactions are powerful and versatile methods for the synthesis of isoquinoline and its derivatives. The Bischler-Napieralski reaction, which starts from a β-arylethylamide, provides direct access to 3,4-dihydroisoquinolines and, through subsequent steps, to both tetrahydroisoquinolines and fully aromatic isoquinolines. It generally requires more forcing conditions. In contrast, the Pictet-Spengler reaction offers a milder and more direct route to 1,2,3,4-tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds. The choice of method will ultimately be dictated by the specific synthetic target, the availability of starting materials, and the desired operational simplicity. This guide provides the necessary comparative data and procedural insights to enable an informed decision for the practicing chemist.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
In Vitro Antitumor Activity of Isoquinoline-3-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antitumor activity of selected isoquinoline-3-carboxylic acid derivatives. The data presented is compiled from recent studies to facilitate the objective evaluation of these compounds as potential anticancer agents. This document summarizes quantitative cytotoxicity data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Cytotoxicity Analysis
The antitumor potential of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for representative compounds from this class.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | 3-Arylisoquinolin-1(2H)-one | A549 (Lung) | 1.43 | Doxorubicin | Not specified |
| SK-OV-3 (Ovarian) | Data not available | ||||
| HCT-15 (Colon) | Data not available | ||||
| Compound B | 3-Arylisoquinolin-1(2H)-one | A549 (Lung) | 1.75 | Doxorubicin | Not specified |
| SK-OV-3 (Ovarian) | Data not available | ||||
| HCT-15 (Colon) | Data not available | ||||
| Compound C | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | <10 (GP=10.72%) | Doxorubicin | Not specified |
| MCF-7 (Breast) | <10 (GP=26.62%) | ||||
| Compound D | 2,4-disubstituted quinoline-3-carboxylic acid | MCF-7 (Breast) | Micromolar range | Not specified | Not specified |
| K562 (Leukemia) | Micromolar range | ||||
| Compound E | 3-Acyl isoquinolin-1(2H)-one (4f) | MCF-7 (Breast) | 2.4 - 5.7 | 5-Fluorouracil | Not specified |
| MDA-MB-231 (Breast) | 2.4 - 5.7 |
Note: Data for Compound C is presented as Growth Percentage (GP) at a concentration of 10µM. A lower GP value indicates higher cytotoxicity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key in vitro assays cited in the evaluation of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Thus, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Visualizing Mechanisms and Workflows
To better understand the experimental processes and the potential mechanisms of action of this compound derivatives, the following diagrams have been generated.
Concluding Remarks
The in vitro data presented in this guide suggest that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action, including the inhibition of key signaling pathways such as PI3K/Akt/mTOR and VEGFR-2, warrant further investigation. The provided experimental protocols serve as a foundation for future studies aimed at validating and expanding upon these findings. Further structure-activity relationship (SAR) studies are essential to optimize the efficacy and selectivity of this class of compounds.
References
A Comparative Analysis of the Cytotoxic Effects of Isoquinoline and Quinoline Derivatives on Cancer Cells
An Objective Guide for Researchers and Drug Development Professionals
The quinoline and isoquinoline scaffolds are foundational structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including many with potent anticancer properties.[1][2] While both bicyclic heterocyclic aromatic compounds are structural isomers, the position of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—significantly influences their electronic distribution, hydrogen bonding capacity, and stereochemistry. These differences, in turn, affect their interactions with biological targets and their resulting cytotoxic profiles.[1] This guide provides a comparative overview of the cytotoxicity of derivatives from both classes, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values for various isoquinoline and quinoline derivatives against several human cancer cell lines, as reported in the literature. It is important to note that the activity is highly dependent on the specific substitutions and the cell line being tested.
Table 1: Cytotoxicity of Isoquinoline Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenylaminoisoquinolinequinone 3a | AGS | Gastric | 0.8 | [3] |
| Phenylaminoisoquinolinequinone 3a | SK-MES-1 | Lung | 1.1 | [3] |
| Phenylaminoisoquinolinequinone 3a | J82 | Bladder | 1.9 | [3] |
| Phenylaminoisoquinolinequinone 4a | AGS | Gastric | 0.5 | [3] |
| Phenylaminoisoquinolinequinone 4a | SK-MES-1 | Lung | 0.7 | [3] |
| Phenylaminoisoquinolinequinone 4a | J82 | Bladder | 1.2 | [3] |
| Sanguinarine | Various | Various | 0.11–0.54 µg/mL | [4] |
| Chelerythrine | Various | Various | 0.14–0.46 µg/mL | [4] |
| Tetrahydroisoquinoline-stilbene 17 | HT-29 | Colorectal | 0.025 | [5] |
| Pyrazino[1,2-b]isoquinoline-4-one 1b | HT-29 | Colorectal | 0.195 | [6] |
Table 2: Cytotoxicity of Quinoline Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Arylquinoline 13 | HeLa | Cervical | 8.3 | [7] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18 | HeLa | Cervical | 13.15 | [7] |
| 2-Arylquinoline 12 | PC3 | Prostate | 31.37 | [7] |
| 2-Arylquinoline 11 | PC3 | Prostate | 34.34 | [7] |
| Quinoline-isoxazole hybrid 4b | MCF7 | Breast | 12.94 | [8] |
| Quinoline-isoxazole hybrid 4f | SKOV3 | Ovarian | 17.89 | [8] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine 10g | Various | Various | < 1.0 | [9] |
| Quinolinyl–thiazole derivative 6a | MDA-MB-231 | Breast | 1.415 | [10] |
Mechanisms of Cytotoxicity
Both quinoline and isoquinoline derivatives exert their anticancer effects through a variety of mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[1]
A common mechanism of action is the induction of programmed cell death (apoptosis) and cell cycle arrest.[1] For instance, some derivatives cause an accumulation of cells in the G2/M phase of the cell cycle and an increase in the sub-G1 population, which is indicative of DNA fragmentation during apoptosis.[1][6]
Inhibition of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Several quinoline derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR, leading to the inhibition of protein synthesis and induction of apoptosis.[1]
-
MAPK/ERK Pathway: Isoquinoline derivatives have been shown to inhibit the MAPK/ERK signaling pathway, which is also crucial for cell proliferation and survival.[1]
-
Topoisomerase Inhibition: Some isoquinoline derivatives, like certain lamellarins, are potent inhibitors of Topoisomerase I, an enzyme essential for DNA replication and repair.[11]
One study directly comparing a quinoline derivative to its isoquinoline counterpart found that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[1] This suggests that for certain biological targets, the nitrogen placement in the isoquinoline ring may be more favorable for binding and inhibition.[1]
Experimental Protocols
To ensure the reproducibility and comparability of cytotoxicity data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of quinoline and isoquinoline derivatives.
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoline or isoquinoline derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.[1]
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[1]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. It relies on the detection of phosphatidylserine (PS) externalization on the cell surface of apoptotic cells using Annexin V conjugated to a fluorescent dye (FITC) and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[1]
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically with a short incubation in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in cytotoxicity testing and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of Isoquinoline-3-Carboxylic Acid: A Comparative Guide for Drug Discovery
For Immediate Release: Shanghai, China - In the landscape of computational drug discovery, isoquinoline-3-carboxylic acid and its derivatives are emerging as a scaffold of significant interest. To aid researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico docking studies of this compound against various protein targets implicated in a range of diseases. The following sections present collated data on binding affinities, detailed experimental protocols for reproducibility, and visualizations to clarify the underlying scientific workflows.
Comparative Docking Performance
Molecular docking simulations are instrumental in predicting the binding affinity of small molecules to protein targets. The data presented below summarizes the docking scores of this compound and its close derivatives against several key proteins. A more negative docking score generally indicates a higher predicted binding affinity.
| Ligand/Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Isoquinoline Derivative | Carbonic Anhydrase IX (CAIX) | Not Specified | -7.95 | 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide | -8.39[1] |
| Fluoroquinoline-3-carboxylic acid | E. coli DNA Gyrase B | Not Specified | -6.1 to -7.2 | Ciprofloxacin | -7.2[2] |
| Fluoroquinoline-3-carboxylic acid | Human Topoisomerase IIα | Not Specified | -6.8 to -7.4 | Not Specified | Not Specified[2] |
| Quinoline Derivative | HIV Reverse Transcriptase | 4I2P | -10.67 | Rilpivirine | Not Specified[3] |
Note: Data for the parent this compound is limited in comparative studies; therefore, data from closely related derivatives are included to provide insights into potential interactions.
Experimental Protocols
Reproducibility is paramount in scientific research. The following is a representative molecular docking protocol synthesized from methodologies reported in studies of isoquinoline and quinoline derivatives.[4]
Preparation of the Target Protein
-
Receptor Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, in studies of HIV inhibitors, the structure of HIV reverse transcriptase (PDB ID: 4I2P) was utilized.[3][4]
-
Protein Preparation: The downloaded protein structure is prepared for docking. This process typically involves the removal of water molecules and any co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of partial atomic charges (e.g., Kollman charges). The protein structure may then be energy-minimized to relieve any steric clashes.[4]
Preparation of the Ligand
-
Ligand Sketching and Optimization: The 2D structure of the ligand, such as this compound, is drawn using a chemical drawing tool.
-
3D Conversion and Energy Minimization: This 2D structure is then converted into a 3D conformation. To obtain a stable, low-energy conformation, the energy of the 3D structure is minimized using a suitable force field, for example, MMFF94.[4]
Molecular Docking Simulation
-
Grid Generation: A grid box is established around the active site of the protein. The dimensions and center of this grid are selected to encompass the binding pocket where a natural substrate or a known inhibitor binds.[4]
-
Docking Algorithm: A docking program such as AutoDock Vina, GOLD, or Maestro is used to explore the conformational space of the ligand within the defined grid box and to predict the optimal binding poses.[4] These programs utilize scoring functions to estimate the binding affinity (docking score) for each pose. The docking run that yields the lowest binding energy is generally considered to represent the most favorable interaction.[4]
Analysis of Docking Results
-
Binding Affinity Evaluation: The docking scores, typically in kcal/mol, are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score is indicative of a stronger binding affinity.[4]
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. This analysis provides critical insights into the molecular basis of the interaction.[4]
Visualizing the Process
To further elucidate the computational workflow, the following diagrams illustrate the key stages of a typical in silico docking study and a conceptual signaling pathway that could be targeted.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Green Synthesis of Isoquinoline Derivatives
The synthesis of isoquinoline and its derivatives, a cornerstone in medicinal chemistry and drug development, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Traditional synthesis routes, while effective, often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns. This guide provides a comprehensive comparison of modern green synthesis alternatives, focusing on their efficiency, environmental impact, and practicality for researchers and drug development professionals.
Comparison of Green Synthesis Methods
Recent innovations in green chemistry have introduced several effective strategies for the synthesis of isoquinoline derivatives, including microwave-assisted synthesis, ultrasound-promoted reactions, visible-light photocatalysis, and the use of eco-friendly catalysts and solvents. These methods offer significant advantages over classical approaches like the Bischler–Napieralski and Pictet–Spengler reactions, which often involve corrosive reagents and generate substantial waste. The primary goals of these green alternatives are to enhance atom economy, reduce energy consumption, minimize waste, and utilize less toxic materials.
The following table summarizes the key quantitative data for several prominent green synthesis methods for isoquinoline derivatives, allowing for a direct comparison of their performance.
| Synthesis Method | Catalyst/Promoter | Solvent | Energy Source | Reaction Time | Yield (%) | Key Advantages |
| Microwave-Assisted Synthesis | Recyclable homogeneous ruthenium catalyst | PEG-400 | Microwave | 10–15 min | 62–92% | Rapid reaction, high yields, use of a recyclable catalyst and a biodegradable solvent. |
| Ultrasound-Assisted Synthesis | Copper catalyst | DMSO | Ultrasound | 10–70 min | up to 93% | Energy efficiency, shorter reaction times, mild reaction conditions. |
| Visible-Light Photocatalysis | Organic photoredox catalyst | Acetonitrile | Visible Light (LED) | ~12 h | Good to excellent | Mild reaction conditions, high functional group tolerance, use of a sustainable energy source. |
| Multicomponent Reaction (MCR) | Magnetically recoverable Fe₃O₄ nanoparticles | Water | Conventional Heat | Not specified | Excellent | High atom economy, use of water as a green solvent, easy catalyst recovery. |
| Four-Component Reaction | KF/CP@MWCNTs nanocatalyst | Water | Room Temperature | Short | High | High yields at room temperature, easy catalyst recovery, use of water as a solvent. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for two of the highlighted green synthesis methods.
Microwave-Assisted Synthesis of Isoquinolines using a Recyclable Ruthenium Catalyst in PEG-400
This protocol is based on the work of Deshmukh et al. and provides an efficient route to isoquinolines and isoquinolinones.
Materials:
-
Dibenzoyl hydrazine or ketazine
-
Internal alkyne
-
Recyclable homogeneous ruthenium catalyst
-
Potassium hexafluorophosphate (KPF₆)
-
Polyethylene glycol 400 (PEG-400)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine dibenzoyl hydrazine (or ketazine), the internal alkyne, the ruthenium catalyst, and KPF₆ in PEG-400.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a temperature of 150–160 °C for 10–15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be extracted using an appropriate organic solvent, and the PEG-400 layer containing the catalyst can be recovered and reused for subsequent reactions.
-
Purify the product using column chromatography.
Ultrasound-Assisted One-Pot Synthesis of Isoquinolin-1(2H)-one Derivatives
This method, reported by Sangepu et al., involves a sequential copper-catalyzed α-arylation and intramolecular C–N bond cyclization.
Materials:
-
2-Iodobenzamide
-
Ketone
-
Copper catalyst
-
Dimethyl sulfoxide (DMSO)
-
Ultrasonic bath
Procedure:
-
In a reaction vessel, dissolve 2-iodobenzamide and the ketone in DMSO.
-
Add the copper catalyst to the mixture.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency and temperature.
-
The reaction proceeds in one pot, with the initial C-C bond formation followed by intramolecular cyclization.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for green synthesis and a potential signaling pathway affected by isoquinoline derivatives.
Caption: A representative experimental workflow for the green synthesis of isoquinoline derivatives.
Caption: A generalized diagram of potential signaling pathway inhibition by isoquinoline derivatives.
Conclusion
The adoption of green chemistry principles in the synthesis of isoquinoline derivatives offers a promising path toward more sustainable and efficient drug discovery and development. Methods employing microwave and ultrasound energy, visible-light photocatalysis, and benign solvent systems have demonstrated their potential to significantly reduce the environmental impact of these synthetic processes while often providing improved yields and shorter reaction times. While the initial investment in specialized equipment may be a consideration, the long-term benefits of reduced solvent and energy consumption, and minimized waste generation, make these green alternatives highly attractive for both academic and industrial research. Further research and development in this area will undoubtedly lead to even more innovative and sustainable methods for the synthesis of this important class of heterocyclic compounds.
Battling Resistance: A Comparative Guide to Isoquinoline-3-Carboxylic Acid Analogues in Drug-Resistant Cancer
For Immediate Release
Researchers and drug development professionals are constantly seeking novel therapeutic agents to combat the significant challenge of drug resistance in cancer. This guide provides a comparative analysis of the efficacy of isoquinoline-3-carboxylic acid analogues, a promising class of compounds, against drug-resistant cancer cell lines. We delve into their mechanisms of action, present available efficacy data, and provide detailed experimental protocols to support further research in this critical area.
Overcoming Resistance: The Promise of Isoquinoline Analogues
Drug resistance, a primary cause of treatment failure in oncology, is often mediated by mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in drug targets, and the activation of pro-survival signaling pathways.[1][2] Isoquinoline derivatives have emerged as a versatile scaffold in medicinal chemistry, with numerous analogues demonstrating potent anticancer activities.[2][3] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways like the PI3K/Akt/mTOR cascade, and the targeting of essential enzymes such as topoisomerase.[3][4]
Comparative Efficacy of this compound Analogues
While comprehensive comparative studies on a single series of this compound analogues against a wide panel of drug-resistant and sensitive cancer cell lines are limited in publicly available literature, we have synthesized data from various sources to provide an overview of their potential. The following table summarizes the cytotoxic activities (IC50 values) of representative isoquinoline derivatives against various cancer cell lines, including some known to exhibit drug resistance.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Noteworthy Characteristics | Reference |
| Compound 1 | Doxorubicin-resistant T lymphoblastic leukemia (CEM/ADR 5000) | Concentration-dependent killing | Induces apoptosis through the generation of reactive oxygen species (ROS). | [2] |
| Compound 2 | Human lung adenocarcinoma (A549) | < 3.9 µg/mL | More potent than cisplatin. | [5] |
| Compound 3 | Breast Cancer (MCF-7) | 43.4 | Shows notable inhibition. | [6] |
| Compound 4 | Breast Cancer (MDA-MB-231) | 35.9 | Effective against this cell line. | [6] |
| DEC-1 | Breast Cancer (MCF-7) | 3.38 | A 1,2,3,4-tetrahydrothis compound-embedded decapeptide with potent antiproliferative activity. | [7] |
Note: The direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Deciphering the Mechanism: Targeting Key Survival Pathways
A significant mechanism by which isoquinoline analogues exert their anticancer effects, particularly in overcoming drug resistance, is through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to chemotherapy.[8][9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogues.
Experimental Protocols
To facilitate further research and validation of the efficacy of these compounds, we provide detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (drug-resistant and sensitive parental lines)
-
96-well plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation status of signaling pathways.[10]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
This compound analogues represent a promising avenue for the development of novel anticancer agents, particularly for overcoming drug resistance. Their ability to target key survival pathways like PI3K/Akt/mTOR provides a strong rationale for their further investigation. The data, while not yet comprehensive in a comparative sense, consistently points towards the potent cytotoxic effects of this class of compounds. Future research should focus on systematic structure-activity relationship (SAR) studies to optimize efficacy and selectivity, as well as in-depth investigations into their mechanisms of action in a broader range of drug-resistant cancer models. The experimental protocols provided herein offer a foundation for researchers to build upon in this important endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. datapdf.com [datapdf.com]
- 9. benchchem.com [benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Comparative analysis of analytical techniques for isoquinoline characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of isoquinoline alkaloids are paramount in drug discovery, natural product chemistry, and pharmaceutical quality control. This guide provides a comparative analysis of the most prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a side-by-side comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance metrics of HPLC, GC-MS, and LC-MS/MS for the analysis of representative isoquinoline alkaloids. These values are compiled from various studies and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: Performance Characteristics of Chromatographic Techniques for Isoquinoline Alkaloid Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection. | Separation based on polarity, with highly sensitive and specific mass-based detection. |
| Applicability | Non-volatile and thermally stable compounds. | Volatile or semi-volatile, thermally stable compounds (derivatization may be required). | Wide range of compounds, including non-volatile and thermally labile ones. |
| Selectivity | Moderate; co-elution can be an issue. | High; mass spectra provide structural information. | Very high; MRM mode allows for targeted analysis in complex matrices. |
| Sensitivity (Typical LOD) | ng/mL to µg/mL range.[1] | pg to ng range. | fg to pg range. |
| Quantitative Accuracy | Good, requires reliable standards. | Good, stable isotope-labeled internal standards improve accuracy. | Excellent, especially with isotope-labeled internal standards. |
| Speed | Moderate; typical run times are 10-30 minutes. | Faster for simple mixtures, but sample preparation can be lengthy. | Fast analysis times, especially with UHPLC. |
| Cost (Instrument) | Low to moderate. | Moderate. | High. |
| Cost (Operational) | Low. | Moderate. | High. |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Selected Isoquinoline Alkaloids
| Analyte | Technique | LOD | LOQ | Reference |
| Berberine | HPLC-DAD | 0.003 mg/mL | 0.01 mg/mL | [2] |
| Palmatine | HPLC-DAD | 0.004 mg/mL | 0.012 mg/mL | [2] |
| Sanguinarine | HPLC-DAD | 0.002 mg/mL | 0.007 mg/mL | [2] |
| Chelerythrine | HPLC-DAD | 0.003 mg/mL | 0.01 mg/mL | [2] |
| Protopine | HPLC-DAD | 0.002 mg/mL | 0.006 mg/mL | [2] |
| Papaverine | LC-MS/MS | - | 0.001 mg L⁻¹ | [3] |
| Noscapine | LC-MS/MS | - | 0.001 mg L⁻¹ | [3] |
| Emetine | LC-MS/MS | - | 0.001 mg L⁻¹ | [3] |
| Quinine | LC-MS/MS | - | 0.001 mg L⁻¹ | [3] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of Isoquinoline-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of isoquinoline-based compounds, supported by experimental data and detailed protocols. The following analysis focuses on a series of 1H-pyrrolo[3,2-g]isoquinoline derivatives, which serve as a pertinent case study for the broader class of isoquinoline-based inhibitors, highlighting their potential and challenges in achieving target specificity.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In the realm of kinase inhibition, derivatives of isoquinoline have demonstrated significant potential. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle, often leading to off-target effects. This guide delves into the cross-reactivity of specific 1H-pyrrolo[3,2-g]isoquinoline-based inhibitors, providing a clear comparison of their potency and selectivity against a panel of protein kinases.
Comparative Inhibitory Activity
The inhibitory potential of several 1H-pyrrolo[3,2-g]isoquinoline derivatives was assessed against the target kinase, Haspin, as well as other related kinases to determine their selectivity profile. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Compound | Target Kinase | IC50 (nM)[1][2] | Off-Target Kinase | IC50 (nM)[1][2] | Selectivity Index (Off-Target IC50 / Target IC50) |
| Compound 10 | Haspin | 23.6 | DYRK1A | >333 | >14 |
| PIM1 | >333 | >14 | |||
| Compound 2 | Haspin | 10.1 | DYRK1A | 143 | 14.2 |
| PIM1 | >333 | >33 | |||
| Compound 3 | Haspin | 10.6 | DYRK1A | 187 | 17.6 |
| PIM1 | >333 | >31.4 |
Key Observations:
-
N-methylated derivative Compound 10 , featuring a pyridin-4-yl substituent at the 3-position, emerged as a highly selective Haspin inhibitor with an IC50 value of 23.6 nM.[1][2] It exhibited a selectivity index of over 14 against the other tested kinases, DYRK1A and PIM1.[1][2]
-
Compounds 2 and 3 also displayed potent inhibition of Haspin kinase with IC50 values of 10.1 nM and 10.6 nM, respectively.[3]
-
While potent against Haspin, Compound 2 and 3 showed some cross-reactivity with DYRK1A, with selectivity indices of 14.2 and 17.6, respectively.[3]
-
All three compounds demonstrated high selectivity against PIM1 kinase.[1][2][3]
Experimental Protocols
The following section details the methodology used for the in vitro kinase inhibition assays to ensure reproducibility and allow for objective comparison.
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the compounds was determined using an ADP-Glo™ kinase assay. This luminescence-based assay measures the amount of ADP produced during the enzymatic reaction, which is directly proportional to kinase activity.
-
Reaction Setup: Kinase reactions were performed in 384-well plates with a final volume of 6 µL. The reaction mixture contained the respective kinase in an appropriate kinase buffer (10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin), the peptide substrate, and 10 µM ATP.
-
Inhibitor Addition: The test compounds were added to the reaction mixture at varying concentrations to determine the dose-dependent inhibition.
-
Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of the ATP-containing substrate mixture and incubated for 30 minutes at 30°C.
-
Reaction Termination: To stop the kinase reaction, 6 µL of ADP-Glo™ Reagent was added to each well. This reagent simultaneously terminates the enzymatic reaction and depletes the remaining ATP. The plate was then incubated for 50 minutes at room temperature.
-
Signal Generation: Following the incubation with the ADP-Glo™ Reagent, 12 µL of Kinase Detection Reagent was added to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition and Analysis: The luminescence was measured using a plate reader. The percentage of residual kinase activity was calculated for each compound concentration relative to a DMSO control. IC50 values were determined by fitting the dose-response data to a sigmoidal curve using appropriate software. The selectivity index was calculated by dividing the IC50 value for the off-target kinase by the IC50 value for the primary target kinase (Haspin).
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental process and the biological context of the studied inhibitors, the following diagrams are provided.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Simplified Haspin kinase signaling pathway.
References
- 1. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - Watch Related Videos [visualize.jove.com]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoquinoline Synthesis: Classical Methods vs. Modern Routes
For researchers, scientists, and drug development professionals, the synthesis of the isoquinoline scaffold, a key structural motif in a vast array of pharmaceuticals and natural products, is a critical undertaking. This guide provides an objective comparison of classical and modern synthetic routes to isoquinolines, supported by experimental data, to aid in the selection of the most appropriate method for a given research and development endeavor.
The choice of synthetic strategy can significantly impact yield, purity, scalability, and the accessible structural diversity of the target isoquinoline derivatives. While classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been the bedrock of isoquinoline synthesis for over a century, recent advancements in catalysis and reaction technology have introduced powerful new alternatives. This guide will delve into the nuances of these methods, presenting a clear comparison of their performance.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize key quantitative data for selected classical and modern isoquinoline synthesis methods, offering a comparative overview of their typical yields and reaction conditions.
Table 1: Comparison of Classical Isoquinoline Synthesis Methods
| Method | Starting Materials | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Bischler-Napieralski | β-Phenylethylamides | POCl₃, P₂O₅, or Tf₂O | Reflux | 1 - 4 | 40 - 85[1][2][3][4] |
| Pictet-Spengler | β-Arylethylamines, Aldehydes/Ketones | Protic or Lewis Acid (e.g., TFA, HCl) | 25 - 65 | 4 - 20 | 62 - 91[5][6][7][8][9] |
| Pomeranz-Fritsch | Benzaldehydes, 2,2-Dialkoxyethylamines | Strong Acid (e.g., H₂SO₄) | Reflux | Variable | 10 - 70[10][11][12] |
Table 2: Comparison of Modern Isoquinoline Synthesis Methods
| Method | Starting Materials | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Rh(III)-Catalyzed C-H Activation | Aromatic Ketoximes, Alkynes | [Cp*RhCl₂]₂, AgSbF₆ | 60 - 83 | 12 | 75 - 95[13][14][15] |
| Palladium-Catalyzed C-H Activation | N-methoxybenzamides, 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 85 | 4 | 53 - 87[16] |
| Photocatalytic Synthesis | Aryloxime Derivatives | Eosin Y, Green Light (λ = 535 nm) | 20 | 12 - 24 | 42 - 70[17][18] |
| Microwave-Assisted Synthesis | Varies (e.g., three-component reactions) | Varies (e.g., Ru catalyst) | 125 - 160 | 0.1 - 0.3 | 62 - 92[19][20] |
Experimental Protocols
Detailed methodologies for key classical and modern synthesis routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Classical Method: Bischler-Napieralski Reaction
This protocol describes the synthesis of a 3,4-dihydroisoquinoline derivative.
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Phosphorus oxychloride (POCl₃, 2.0-3.0 equiv)[4]
-
Methanol/water (9:1)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the β-arylethylamide.
-
Add the anhydrous solvent, followed by the dropwise addition of POCl₃ at room temperature.[4]
-
The resulting solution is heated to reflux for 4 hours.[2]
-
After cooling to room temperature, the solvent is removed by rotary evaporation.
-
The residue is dissolved in a methanol/water mixture and cooled to 0 °C.
-
NaBH₄ is added portion-wise until the pH reaches 7.
-
Saturated aqueous NH₄Cl is added dropwise, followed by the addition of a small amount of ice.
-
The mixture is diluted with DCM and transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[2]
Modern Method: Rh(III)-Catalyzed C-H Activation/Annulation
This protocol outlines the synthesis of a substituted isoquinoline from an aromatic ketoxime and an alkyne.[14]
Materials:
-
Aromatic or heteroaromatic ketoxime (1.0 equiv)
-
Alkyne (2.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere
Procedure:
-
To a dried Schlenk tube, add the aromatic ketoxime, [Cp*RhCl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add DCE and the alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 12 hours.[13]
-
Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel to afford the desired isoquinoline derivative.
Visualizing the Synthetic Pathways
To better understand the workflow and logical relationships between these synthetic strategies, the following diagrams are provided.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Isoquinoline-3-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Isoquinoline-3-carboxylic acid, a key building block in various synthetic pathways, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, aligned with standard laboratory safety protocols.
Hazard Profile and Personal Protective Equipment
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Summary of Hazards:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling.[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes.[1][2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator with a dust mask if ventilation is inadequate or if handling large quantities.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following procedure is a general guideline; always consult your institution's specific waste management protocols and local regulations.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
Experimental Protocol: Small Spill Clean-up
In the event of a small spill, follow this procedure:
-
Ensure Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as listed above.
-
-
Containment:
-
Prevent the spill from spreading.
-
-
Clean-up:
-
For solid material, carefully sweep or vacuum the spilled substance. Avoid generating dust.
-
Place the collected material into a labeled hazardous waste container.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in the hazardous waste container.[1]
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.[1]
-
Collect all decontamination materials for disposal as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Isoquinoline-3-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Isoquinoline-3-carboxylic acid, including operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 6624-49-3
Hazard Identification and Classification:
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[3]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[3]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[3]
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, which can cause serious eye irritation.[3][4] |
| Skin Protection | Nitrile or butyl rubber gloves and a lab coat. | To prevent skin irritation from direct contact.[3][5] Gloves should be inspected before use and changed frequently.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols may be generated. | To avoid inhalation of dust or fumes that may cause respiratory irritation.[3][5][6] All handling should ideally occur in a chemical fume hood.[4][6] |
| Body Protection | Chemical-resistant suit or apron. | For handling larger quantities or when there is a significant risk of splashing.[5] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational and Disposal Plans
Adherence to a strict operational protocol and proper disposal are critical for safety and regulatory compliance.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) and label all containers appropriately.
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling:
-
Avoid generating dust.[3]
-
Carefully weigh and transfer the chemical.
-
If the substance comes into contact with skin, wash the affected area with plenty of soap and water.[3]
-
If the substance gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3]
-
If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.[3]
-
In case of accidental ingestion, rinse the mouth and seek immediate medical attention.[3]
-
-
Post-Handling:
-
Wash hands thoroughly after handling.[3]
-
Decontaminate the work surface and any used equipment.
-
Remove PPE carefully to avoid cross-contamination.
-
Disposal Plan
-
Waste Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, weighing paper) must be collected in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method:
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
